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Core Science & Biosynthesis

Foundational

3-(3-Fluorophenoxy)benzonitrile: A Technical Whitepaper on Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer a precise balance of lipophilicity, metabolic stability, and conformational adaptability. 3-(3-Fluorophenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer a precise balance of lipophilicity, metabolic stability, and conformational adaptability. 3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6)[1] is a highly privileged diaryl ether scaffold utilized extensively in medicinal chemistry and agrochemical development. In this whitepaper, I will dissect its physicochemical profile, present a self-validating mechanistic synthesis protocol, and outline its structure-activity relationship (SAR) utility in modern drug discovery.

Physicochemical Properties & Structural Analysis

The structural architecture of 3-(3-Fluorophenoxy)benzonitrile—comprising a central ether linkage flanked by a meta-cyano and a meta-fluoro substituted aromatic ring—dictates its physical behavior and biological interactions[2]. The table below summarizes its core quantitative data.

PropertyValue
IUPAC Name 3-(3-Fluorophenoxy)benzonitrile
CAS Number 849811-45-6[2]
Molecular Formula C₁₃H₈FNO[3]
Molecular Weight 213.21 g/mol [4]
LogP (Predicted) 3.47[4]
Predicted Boiling Point 308.2 ± 27.0 °C[5]
SMILES N#CC1=CC=CC(OC2=CC=CC(F)=C2)=C1[2]

Scientific Insight: The LogP value of ~3.47[4] places this compound squarely within the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five). The diaryl ether oxygen provides a flexible hinge, while the strongly electron-withdrawing cyano and fluoro groups modulate the electron density of the aromatic rings, significantly lowering their susceptibility to oxidative metabolism.

Mechanistic Synthesis Pathways

The synthesis of meta-substituted diaryl ethers presents a distinct chemical challenge. Unlike ortho- or para-substituted benzonitriles, the meta-cyano group does not provide sufficient resonance stabilization for the Meisenheimer intermediate required in classical Nucleophilic Aromatic Substitution (SₙAr). Attempting an SₙAr with 3-fluorobenzonitrile and 3-fluorophenol typically results in poor yields and requires excessively harsh conditions.

To circumvent this, a Copper-catalyzed Ullmann Diaryl Ether Synthesis is the preferred methodology. By utilizing 3-bromobenzonitrile and 3-fluorophenol, the reaction proceeds via an efficient oxidative addition and reductive elimination catalytic cycle at the copper center.

UllmannCoupling Start Reactants: 3-Bromobenzonitrile + 3-Fluorophenol Mix Reaction Mixture in DMF/Dioxane Start->Mix Cat Catalyst Preparation: CuI + Ligand + Cs2CO3 Cat->Mix Heat Thermal Activation (110°C, 12-24h, N2 atm) Mix->Heat Inert Gas Workup Aqueous Workup & Extraction (EtOAc) Heat->Workup Cool to RT Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Organic Layer Product Pure 3-(3-Fluorophenoxy) benzonitrile Purify->Product Evaporation

Figure 1: Copper-catalyzed Ullmann coupling workflow for synthesizing 3-(3-Fluorophenoxy)benzonitrile.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Catalyst Preparation: In an oven-dried Schlenk flask, combine 3-bromobenzonitrile (1.0 equiv), 3-fluorophenol (1.2 equiv), CuI (10 mol%), picolinic acid (20 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is selected over K₂CO₃ due to the "cesium effect"—the larger ionic radius of cesium provides a highly reactive, naked phenoxide anion in solution. Picolinic acid acts as a bidentate ligand, stabilizing the Cu(I) species and accelerating the rate-determining reductive elimination step.

  • Solvent Addition: Add anhydrous 1,4-dioxane under a strict nitrogen atmosphere to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Thermal Activation: Heat the reaction mixture to 110 °C for 16 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the 3-bromobenzonitrile peak and the emergence of the product mass (m/z [M+H]⁺ 214.2) validates the progression.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M NaOH to remove unreacted 3-fluorophenol, followed by a brine wash.

  • Purification & Final Validation: Purify via silica gel flash chromatography (Hexane/EtOAc gradient). Validate the final structure using ¹H NMR (confirming the aromatic proton shifts) and ¹⁹F NMR (confirming the meta-fluoro environment).

Applications in Drug Discovery (SAR Logic)

In medicinal chemistry, the 3-(3-Fluorophenoxy)benzonitrile scaffold acts as a multi-tool for target engagement.

  • Diaryl Ether Linkage: Provides a conformational "hinge," allowing the two aromatic rings to adopt a V-shaped geometry. This flexibility is crucial for adapting to dynamic binding pockets, such as the allosteric sites of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • meta-Fluoro Substituent: The introduction of fluorine at the meta position serves a dual purpose. It increases the lipophilicity to enhance membrane permeability, and acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation.

  • Cyano Group: Functions as a strong, directional hydrogen-bond acceptor. Unlike hydroxyl or amino groups, the cyano group is strictly an acceptor, minimizing off-target kinase promiscuity while engaging backbone amides in the target protein.

SAR_Logic Core 3-(3-Fluorophenoxy)benzonitrile Scaffold Cyano Cyano Group (-CN) Hydrogen Bond Acceptor Core->Cyano Ether Diaryl Ether Linkage Conformational Flexibility Core->Ether Fluoro meta-Fluoro Substituent Metabolic Stability Core->Fluoro Target Target Protein Binding Pocket (e.g., Kinase Hinge) Cyano->Target Dipole Interaction Ether->Target Angle Adaptation Fluoro->Target Hydrophobic Fit

Figure 2: SAR logic of 3-(3-Fluorophenoxy)benzonitrile features in target binding.

Safety, Handling, and Storage

When handling fluorinated benzonitriles, strict laboratory safety protocols must be observed:

  • Hazards: Classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Handling: Always handle within a certified chemical fume hood. Utilize appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes (P261).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. Protect from prolonged exposure to moisture and light to prevent slow hydrolysis of the cyano group.

References

  • Title: 3-(3-Fluorophenoxy)benzonitrile - Chronos[3] Source: Exeter University / Chronos URL: [Link]

  • Title: 3-(3-fluoro-phenoxy)-benzonitrile | 849811-45-6[5] Source: MolAid URL: [Link]

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis of 3-(3-Fluorophenoxy)benzonitrile

This technical guide details the synthesis of 3-(3-fluorophenoxy)benzonitrile (CAS: 849811-45-6), a critical diaryl ether intermediate used in the development of agrochemicals (specifically herbicides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 3-(3-fluorophenoxy)benzonitrile (CAS: 849811-45-6), a critical diaryl ether intermediate used in the development of agrochemicals (specifically herbicides) and pharmaceutical kinase inhibitors.



Executive Summary & Strategic Analysis

The synthesis of 3-(3-fluorophenoxy)benzonitrile presents a specific regiochemical challenge: the formation of a diaryl ether bond between two meta-substituted aromatic rings. Unlike para-nitro systems which readily undergo Nucleophilic Aromatic Substitution (


), the meta-nitrile and meta-fluoro substituents do not sufficiently activate the ring for direct nucleophilic attack under mild conditions.

Therefore, this guide prioritizes Copper-Catalyzed Ullmann-Type Coupling as the "Gold Standard" pathway. This method offers the highest reliability, scalability, and functional group tolerance, avoiding the harsh forcing conditions required for


 on unactivated systems.
Retrosynthetic Logic

The disconnection approach reveals two primary precursors. We select Path A (3-Fluorophenol + 3-Bromobenzonitrile) as the superior route because the nitrile group on the aryl halide facilitates the oxidative addition step in the catalytic cycle more effectively than the fluorine on the alternative partner.

Retrosynthesis Target 3-(3-Fluorophenoxy)benzonitrile (Target) Disconnection C-O Bond Disconnection Target->Disconnection Phenol 3-Fluorophenol (Nucleophile) Disconnection->Phenol Path A (Preferred) Halide 3-Bromobenzonitrile (Electrophile) Disconnection->Halide PhenolB 3-Cyanophenol Disconnection->PhenolB Path B (Sub-optimal) HalideB 1-Bromo-3-fluorobenzene Disconnection->HalideB

Figure 1: Retrosynthetic analysis highlighting the preferred disconnection based on electronic activation of the aryl halide.

Primary Pathway: Modern Ullmann-Type Coupling

This protocol utilizes a modified Ullmann condensation. Classical Ullmann reactions required stoichiometric copper and temperatures >200°C.[1][2] This modern variant uses a ligand-assisted catalytic system, allowing reaction at 90–110°C with excellent yields.

Reaction Mechanism

The mechanism proceeds via a


 catalytic cycle. The ligand (Dimethylglycine or Phenanthroline) is critical; it stabilizes the soluble copper species, preventing catalyst aggregation and facilitating the oxidative addition of the aryl bromide.

CatalyticCycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-Br) CuI->OxAdd + 3-Bromobenzonitrile LigEx Ligand Exchange (Ar-Cu(III)-OPh) OxAdd->LigEx + 3-Fluorophenol + Base RedElim Reductive Elimination (Product Release) LigEx->RedElim C-O Bond Formation RedElim->CuI Regeneration

Figure 2: The Cu(I)/Cu(III) catalytic cycle driving the ether formation.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.0 g theoretical yield)

Reagents & Materials:

  • Aryl Halide: 3-Bromobenzonitrile (1.82 g, 10.0 mmol)

  • Nucleophile: 3-Fluorophenol (1.35 g, 12.0 mmol, 1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

  • Ligand: N,N-Dimethylglycine (DMG) (206 mg, 2.0 mmol, 20 mol%) Alternatively: 1,10-Phenanthroline

  • Base: Cesium Carbonate (

    
    ) (6.5 g, 20.0 mmol, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMF (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry Schlenk tube equipped with a magnetic stir bar, add CuI and N,N-Dimethylglycine. Evacuate and backfill with nitrogen (3 cycles).

  • Reagent Addition: Add 3-Bromobenzonitrile, 3-Fluorophenol, and

    
     under a positive stream of nitrogen.
    
  • Solvation: Add anhydrous 1,4-Dioxane (degassed) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110°C for 16–24 hours.

    • Checkpoint: Monitor via TLC (Eluent: 10% EtOAc/Hexane). The limiting reagent (aryl bromide) should be consumed.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Gradient: Hexanes

      
       9:1 Hexanes/EtOAc.
      
    • Target: Colorless to pale yellow oil/solid.

Validation & QC Data

The following data points confirm the identity of the synthesized product.

ParameterSpecificationDiagnostic Rationale
Appearance White crystalline solid or pale oilTypical for diaryl ethers.

NMR

6.8 - 7.6 ppm (m, 8H)
Complex aromatic region. Look for lack of OH peak (phenol consumed).

NMR

-110 to -113 ppm
Single distinct peak for meta-F.
IR Spectroscopy

2230

(CN stretch)
Confirms integrity of the nitrile group.
IR Spectroscopy

1240

(C-O-C stretch)
Confirms ether linkage formation.
Mass Spec (HRMS)

Confirms molecular formula

.

Alternative Pathway: Chan-Lam Coupling

For laboratories lacking high-pressure vessels or wishing to avoid halide waste, the Chan-Lam coupling offers a milder, boronic-acid-based route.

  • Reagents: 3-Cyanophenylboronic acid + 3-Fluorophenol.

  • Catalyst:

    
     (stoichiometric or catalytic with re-oxidant).
    
  • Condition: Room temperature to 40°C, open to air (requires

    
    ).
    
  • Pros: Very mild conditions; avoids high temps.

  • Cons: Boronic acids are significantly more expensive than aryl bromides; yields are often lower (50-70%) compared to Ullmann (80-95%).

Safety & Industrial Scalability

Hazard Analysis
  • 3-Fluorophenol: Corrosive and toxic. Causes severe skin burns. Handle in a fume hood.

  • 3-Bromobenzonitrile: Toxic if swallowed. Irritant.

  • Copper(I) Iodide: Toxic to aquatic life. Waste must be segregated into heavy metal streams.

Scalability Note

The Ullmann protocol described (Section 2) is highly scalable. For kilogram-scale production:

  • Solvent Switch: Replace 1,4-Dioxane with DMF or DMSO to reduce flammability risks at high temps.

  • Base Switch:

    
     can replace 
    
    
    
    to reduce cost, though reaction times may increase to 36-48 hours.
  • Purification: Crystallization from Ethanol/Water is preferred over column chromatography for large batches.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.

  • PubChem. (n.d.). 3-(3-Fluorophenoxy)benzonitrile Compound Summary. National Library of Medicine.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(06), 829-856.

Sources

Foundational

3-(3-Fluorophenoxy)benzonitrile: A Strategic Diaryl Ether Building Block in Medicinal Chemistry

Executive Summary & Chemical Identity In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile derivatization. 3-(3-Fluorophenoxy)benzonitrile is a highly strategic diaryl ether building block. It combines the conformational flexibility of an ether linkage with the metabolic stability imparted by a meta-fluoro substituent, while its nitrile group serves as a robust synthetic hub for downstream functionalization.

Understanding the physicochemical properties and the synthetic causality behind this molecule is critical for its successful integration into kinase inhibitor libraries, agrochemicals, and advanced materials.

Physicochemical Profiling

The quantitative data defining this building block are summarized below to facilitate rapid comparison for library design:

PropertyValue
IUPAC Name 3-(3-Fluorophenoxy)benzonitrile
Common Synonyms Benzonitrile, 3-(3-fluorophenoxy)-; m-(m-Fluorophenoxy)benzonitrile
CAS Registry Number 849811-45-6[1]
Molecular Formula C₁₃H₈FNO
Molecular Weight 213.21 g/mol
SMILES String N#CC1=CC=CC(OC2=CC=CC(F)=C2)=C1
Topological Polar Surface Area (TPSA) 33.0 Ų (estimated)
Hydrogen Bond Donors / Acceptors 0 / 2

Strategic Utility in Drug Design

As a drug development professional, selecting this specific scaffold is rarely arbitrary. The structural features of 3-(3-fluorophenoxy)benzonitrile provide three distinct pharmacological and synthetic advantages:

  • The Diaryl Ether Scaffold: The C-O-C linkage introduces a ~120° bond angle that allows the two aromatic rings to adopt a non-planar, "butterfly" conformation. This flexibility is a hallmark of Type II kinase inhibitors, allowing the molecule to navigate deep hydrophobic pockets (e.g., the DFG-out conformation of kinases).

  • The Fluorine Effect: The introduction of a fluorine atom at the meta position of the phenoxy ring serves a dual purpose. It lowers the pKa of adjacent protons, modulating the overall lipophilicity (LogD) of the final drug candidate, and it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at that site without adding significant steric bulk.

  • The Nitrile Hub: The cyano group is highly versatile. It can act as a bioisostere for halogens or alkynes, or it can be selectively transformed into primary amines, amides, carboxylic acids, or tetrazoles, enabling rapid divergent synthesis during Structure-Activity Relationship (SAR) campaigns.

Synthetic Methodologies: The Ullmann C-O Coupling

Synthesizing meta-substituted diaryl ethers presents a specific chemical challenge. Classical Nucleophilic Aromatic Substitution (S_NAr) requires strong electron-withdrawing groups positioned ortho or para to the leaving group. Because our target requires coupling at the meta position, S_NAr is highly disfavored. Therefore, transition-metal catalysis is mandatory.

We employ a Copper-Catalyzed Ullmann C-O Coupling . Historically, Ullmann couplings required harsh conditions (>150°C) and stoichiometric copper. However, by introducing a bidentate ligand such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) , we solubilize the Cu(I) species and dramatically accelerate the oxidative addition step. This allows the reaction to proceed at milder temperatures with high yields2[2].

Protocol 1: TMHD-Accelerated Ullmann Coupling

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Reagents: 3-Bromobenzonitrile (1.0 equiv), 3-Fluorophenol (1.2 equiv), CuCl (0.1 equiv), TMHD (0.1 equiv), Cs₂CO₃ (2.0 equiv), N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile, CuCl, and anhydrous Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Ligand & Substrate Addition: Add anhydrous NMP, followed by 3-fluorophenol and the TMHD ligand via syringe. The solution will transition to a deep color, indicating the formation of the active L-Cu(I)-OAr complex.

  • Heating & Monitoring: Heat the reaction mixture to 100°C. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 8:2). Self-Validation Check: The disappearance of the 3-bromobenzonitrile peak and the emergence of the m/z 214[M+H]⁺ signal confirms the reductive elimination step is proceeding.

  • Workup: Upon completion (typically 12-16 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and inorganic bases.

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography to yield 3-(3-fluorophenoxy)benzonitrile.

UllmannCycle CuI Cu(I) Catalyst (e.g., CuCl / TMHD) Phenoxide Ligand & 3-Fluorophenoxide Coordination CuI->Phenoxide CuI_OAr L-Cu(I)-OAr Complex Phenoxide->CuI_OAr OxAdd Oxidative Addition (3-Bromobenzonitrile) CuI_OAr->OxAdd CuIII L-Cu(III)(Ar)(OAr) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regeneration of Cu(I) Product 3-(3-Fluorophenoxy)benzonitrile RedElim->Product

Caption: Catalytic cycle of the Cu-mediated Ullmann C-O coupling for diaryl ether synthesis.

Downstream Transformations: The Demko-Sharpless Tetrazole Synthesis

Once the 3-(3-fluorophenoxy)benzonitrile core is secured, it can be functionalized. A highly sought-after transformation in medicinal chemistry is the conversion of a nitrile to a 1H-tetrazole , a metabolically stable bioisostere of a carboxylic acid.

Historically, this required toxic tin azides or harsh acidic conditions that risked the release of explosive hydrazoic acid (HN₃). To ensure safety and scalability, we utilize the Demko-Sharpless aqueous protocol 3[3].

Causality of the Protocol: Zinc bromide (ZnBr₂) acts as a mild Lewis acid, coordinating to the nitrile nitrogen and increasing its electrophilicity. The use of water as a solvent buffers the reaction at a slightly alkaline pH (~8), completely suppressing the formation of volatile, explosive HN₃ while facilitating the [3+2] cycloaddition.

Protocol 2: Aqueous Synthesis of 5-(3-(3-Fluorophenoxy)phenyl)-1H-tetrazole

Reagents: 3-(3-Fluorophenoxy)benzonitrile (1.0 equiv), NaN₃ (1.1 equiv), ZnBr₂ (1.0 equiv), H₂O/Isopropanol.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, suspend 3-(3-fluorophenoxy)benzonitrile in a 1:1 mixture of distilled water and isopropanol.

  • Catalyst & Reagent Addition: Add ZnBr₂ and NaN₃. Safety Note: Always add ZnBr₂ before or simultaneously with NaN₃ to ensure the pH remains buffered, preventing HN₃ gas evolution.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 100°C for 24 hours. Self-Validation Check: Monitor via TLC. The starting material (high Rf) will disappear, replaced by a baseline spot (the highly polar tetrazole salt).

  • Workup: Cool to room temperature. Add 3M HCl dropwise until the pH reaches 2. This protonates the tetrazole, causing the free 1H-tetrazole product to precipitate from the aqueous layer.

  • Isolation: Filter the white precipitate, wash extensively with cold water to remove zinc salts, and dry under high vacuum.

Downstream Core 3-(3-Fluorophenoxy)benzonitrile (Core Hub) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 H2O, 100°C Amine Benzylamine Derivative (Building Block) Core->Amine LiAlH4, THF 0°C to RT Amide Benzamide Derivative (H-Bond Donor) Core->Amide H2O2, NaOH EtOH/H2O

Caption: Divergent downstream synthetic workflow from the 3-(3-fluorophenoxy)benzonitrile hub.

References

  • 3-(3-Fluorophenoxy)benzonitrile | CymitQuimica. CymitQuimica Catalog.1

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Demko, Z. P., & Sharpless, K. B. Journal of Organic Chemistry, 2001, 66, 7945-7950. 3

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. Organic Letters, 2002, 4(9), 1623-1626. 2

Sources

Exploratory

A Technical Guide to Determining the Solubility of 3-(3-Fluorophenoxy)benzonitrile in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a vast range of applications, from dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the suitability of a compound for a vast range of applications, from drug formulation and delivery to reaction chemistry and materials science. This guide provides a comprehensive framework for determining the solubility of 3-(3-Fluorophenoxy)benzonitrile, a molecule of interest in medicinal chemistry due to its fluorinated and nitrile-containing structure.[1] In the absence of readily available public data, this document serves as a practical, in-depth manual. It combines theoretical principles with field-proven experimental protocols, enabling researchers to systematically select solvents, execute precise solubility measurements, and interpret the resulting data with confidence. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a robust and reproducible approach.

Introduction and Theoretical Framework

3-(3-Fluorophenoxy)benzonitrile is an aromatic compound featuring a nitrile group, an ether linkage, and a fluorinated phenyl ring. Each of these functional groups contributes to its overall physicochemical profile, influencing its interactions with various solvents. Understanding these contributions is key to predicting and rationalizing its solubility behavior.

dot

Caption: Chemical structure of 3-(3-Fluorophenoxy)benzonitrile.[2]

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This suggests potential solubility in polar solvents.

  • Fluorophenoxy Group: The C-F bond is highly polar, and fluorine's high electronegativity can alter a molecule's electronic distribution, pKa, and dipole moment.[3][4] However, fluorine substitution can also increase lipophilicity, which may enhance solubility in nonpolar environments.[3][5] This dual nature makes its contribution to overall solubility complex and highly dependent on the solvent's properties.

  • Aromatic Rings and Ether Linkage: The two phenyl rings and the ether linkage contribute to the molecule's nonpolar and hydrophobic character, suggesting solubility in nonpolar organic solvents. Benzonitrile, a related parent compound, is soluble in many organic solvents like acetone and ethanol but only slightly soluble in water.[6][7]

Given this structural combination, 3-(3-Fluorophenoxy)benzonitrile is expected to exhibit moderate to good solubility in a range of polar aprotic and nonpolar organic solvents, with limited solubility in highly polar protic solvents like water.

Strategic Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of 3-(3-Fluorophenoxy)benzonitrile. The following table provides a curated list of recommended solvents, categorized by their polarity, for initial screening. This selection covers a broad spectrum of solvent properties to provide a comprehensive understanding of the compound's behavior.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)Key Characteristics
Nonpolar n-Hexane0.11.88Aliphatic hydrocarbon, good for dissolving nonpolar compounds.
Toluene2.42.38Aromatic hydrocarbon, effective for compounds with phenyl rings.
Polar Aprotic Dichloromethane (DCM)3.19.08Halogenated solvent, versatile for a range of polarities.
Tetrahydrofuran (THF)4.07.6Cyclic ether, good hydrogen bond acceptor.
Acetone5.120.7Ketone, highly polar, miscibile with water and nonpolar solvents.[7]
Acetonitrile (ACN)5.837.5Nitrile solvent, strongly polar, often used in chromatography.
Dimethyl Sulfoxide (DMSO)7.246.7Highly polar, excellent solvent for a wide variety of compounds.
Polar Protic Ethanol4.324.5Alcohol, capable of hydrogen bonding as both donor and acceptor.
Methanol5.132.7Simplest alcohol, highly polar.

Experimental Protocol: The Saturation Shake-Flask Method

The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility.[8][9][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11][12] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • Analyte: 3-(3-Fluorophenoxy)benzonitrile (solid, high purity)

  • Solvents: Selected organic solvents (HPLC grade or equivalent)

  • Apparatus:

    • Analytical balance

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker or vial rotator with temperature control

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

dot

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid to a vial B 2. Add a known volume of solvent A->B C 3. Seal and shake at a constant temperature (e.g., 24-72 hours) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Filter supernatant with a syringe filter D->E F 6. Dilute the filtrate with mobile phase E->F G 7. Quantify concentration using HPLC-UV F->G

Caption: Workflow for the Isothermal Equilibrium Shake-Flask Method.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 3-(3-Fluorophenoxy)benzonitrile to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[8][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For optimal separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[8]

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any remaining solid particulates.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of 3-(3-Fluorophenoxy)benzonitrile.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of soluble organic compounds.[14][15]

Method Development Outline
  • Column: A C18 reversed-phase column is a standard choice for small molecules of this type.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile or methanol is a common starting point for reversed-phase chromatography.[16]

  • Detection: A UV detector should be set to a wavelength where 3-(3-Fluorophenoxy)benzonitrile exhibits strong absorbance (a preliminary UV scan of a dilute solution is recommended to determine the λmax).

  • Calibration: Prepare a series of calibration standards of known concentrations of 3-(3-Fluorophenoxy)benzonitrile in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.995.

Calculation of Solubility

The solubility is calculated from the concentration determined by HPLC, accounting for the dilution factor used during sample preparation.

Solubility (mg/mL) = C_HPLC × DF

Where:

  • C_HPLC is the concentration measured by HPLC (in mg/mL).

  • DF is the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of 3-(3-Fluorophenoxy)benzonitrile at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Observations
e.g., Toluene[Insert experimental value][Insert calculated value]e.g., Freely soluble
e.g., Ethanol[Insert experimental value][Insert calculated value]e.g., Soluble
e.g., n-Hexane[Insert experimental value][Insert calculated value]e.g., Sparingly soluble
............

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 3-(3-Fluorophenoxy)benzonitrile and for each solvent used to understand their specific hazards.

  • Nitrile-containing compounds can be toxic; avoid inhalation, ingestion, and skin contact.[17]

  • Handle all organic solvents with care, as they are often flammable and can be harmful.

Conclusion

This guide provides a robust scientific framework for the systematic determination of the solubility of 3-(3-Fluorophenoxy)benzonitrile in organic solvents. By combining a sound theoretical understanding of its molecular structure with a meticulous experimental protocol like the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing research and development activities, whether in the rational design of new pharmaceuticals, the optimization of synthetic reaction conditions, or the formulation of novel materials.

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from Inhance Technologies website: [Link]

  • K.J. Fountain, J.A. Lunn, J.M. Holmes, (1997). Quantitation of combinatorial libraries of small organic molecules by normal-phase HPLC with evaporative light-scattering detection. PubMed. Retrieved from: [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from: [Link]

  • Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from: [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from: [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from: [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from: [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from: [Link]

  • Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from: [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from: [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from: [Link]

  • PubChem. (2023, February 16). Benzonitrile. Retrieved from: [Link]

  • ACS Publications. (n.d.). An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification. Retrieved from: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from: [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from: [Link]

  • PubMed. (2012, December 15). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Retrieved from: [Link]

  • ResearchGate. (n.d.). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from: [Link]

  • Chemister.ru. (n.d.). benzonitrile. Retrieved from: [Link]

  • PubChemLite. (n.d.). 3-(3-fluorophenoxy)benzonitrile (C13H8FNO). Retrieved from: [Link]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Utility of 3-(3-Fluorophenoxy)benzonitrile

The following technical guide details the discovery, synthesis, and application of 3-(3-Fluorophenoxy)benzonitrile , a specialized fluorinated intermediate critical to modern medicinal chemistry and agrochemical developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 3-(3-Fluorophenoxy)benzonitrile , a specialized fluorinated intermediate critical to modern medicinal chemistry and agrochemical development.

[1]

Part 1: Executive Summary & Chemical Identity

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) is a meta-substituted diaryl ether scaffold that emerged in the mid-2000s as a high-value building block for drug discovery.[1] Unlike simple biphenyls, the ether linkage provides rotational flexibility while the meta-substitution pattern (fluoro and cyano groups) offers a unique electronic profile—balancing lipophilicity with metabolic stability.[1]

This compound is primarily utilized as a privileged scaffold in the synthesis of:

  • HIF-2

    
     Inhibitors:  Mimicking the electron-deficient rings found in second-generation hypoxia-inducible factor inhibitors (e.g., analogs of Belzutifan).[1]
    
  • Kinase Inhibitors: Serving as the hydrophobic "tail" in Type II kinase inhibitors, targeting the allosteric pocket of enzymes like p38 MAPK or VEGFR.[1]

  • Agrochemicals: Acting as a precursor for phenoxy-based herbicides and insecticides where fluorination enhances metabolic resistance.[1]

Chemical Identity Table[1]
PropertyData
IUPAC Name 3-(3-Fluorophenoxy)benzonitrile
CAS Number 849811-45-6
Molecular Formula

Molecular Weight 213.21 g/mol
SMILES N#Cc1cccc(Oc2cccc(F)c2)c1
Appearance White to off-white crystalline solid or oil (depending on purity)
Boiling Point ~340°C (Predicted at 760 mmHg)
LogP 3.47 (Predicted)
H-Bond Acceptors 2 (N, F)

Part 2: Historical Context & Discovery

The "Fluorine Effect" and the Mid-2000s Library Boom

The specific history of 3-(3-Fluorophenoxy)benzonitrile is tied to the "Fluorine Renaissance" in medicinal chemistry that occurred between 1990 and 2010.[1] While early diaryl ethers were often simple (e.g., phenoxybenzene), the need for improved metabolic stability (blocking P450 oxidation sites) led researchers to systematically introduce fluorine atoms.[1]

  • Pre-2000s: Diaryl ethers were common in agrochemicals (e.g., pyrethroids like Permethrin intermediates), but often lacked the specific meta-meta substitution pattern required for precise protein binding pockets.[1]

  • 2005-2010 (Discovery Phase): The CAS registration (849811-45-6) aligns with the explosion of Fragment-Based Drug Discovery (FBDD) .[1] Chemical suppliers began synthesizing libraries of fluorinated benzonitriles to serve as "fragments" that could bind to cryptic pockets in proteins.[1] The meta-cyano group serves as a versatile handle (convertible to amines, acids, or heterocycles), while the meta-fluoro group modulates pKa and lipophilicity without adding excessive steric bulk.[1]

Strategic Role in HIF-2 Inhibition

The compound's structural motif—an electron-deficient phenyl ring linked to a fluorinated phenol—closely parallels the pharmacophore of HIF-2


 inhibitors  developed by companies like Peloton Therapeutics (now Merck).[1] While Belzutifan (PT2977) uses a slightly different core, 3-(3-Fluorophenoxy)benzonitrile represents a class of "scaffold-hopping" intermediates tested to optimize potency and oral bioavailability in this therapeutic class.[1]

Part 3: Synthetic Pathways & Protocols

The synthesis of 3-(3-Fluorophenoxy)benzonitrile relies on forming the diaryl ether bond.[1] The choice of method depends on scale and the availability of starting materials.[1]

Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to cost-effectiveness, provided the benzonitrile ring is sufficiently activated.[1]

Mechanism: The reaction involves the attack of the 3-fluorophenoxide anion on a 3-halobenzonitrile.[1] Since the nitrile group is electron-withdrawing (meta-directing but activating for


 at ortho/para positions relative to itself, which is not the case here), this route often requires high temperatures or a leaving group like nitro or fluoro to facilitate the attack at the meta position, or the use of a specific isomer.[1]
Correction: Standard 

works best with para or ortho electron-withdrawing groups.[1] For meta substitution, Ullmann coupling (Method B) is chemically more robust unless using a strongly activated partner like 3-fluoro-5-nitrobenzonitrile.[1] However, for the direct coupling of 3-fluorophenol and 3-fluorobenzonitrile, high temperature and polar aprotic solvents are used.[1]

Protocol (Optimized):

  • Reagents: 3-Fluorophenol (1.0 equiv), 3-Fluorobenzonitrile (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

  • Conditions: Heat to 140–160°C for 12–24 hours under nitrogen.

  • Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Copper-Catalyzed Ullmann Coupling (The "Gold Standard")

This method is more versatile for meta-substituted systems where


 is sluggish.[1]

Protocol:

  • Reagents: 3-Fluorophenol (1.0 equiv), 3-Bromobenzonitrile (1.0 equiv).[1]

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%).[1]

  • Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%).

  • Base: Cesium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: 1,4-Dioxane or DMF.[1]

  • Conditions: Reflux (100–110°C) for 16–24 hours.[1]

  • Yield: Typically 75–85%.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways and the downstream utility of the scaffold.

Synthesis Start1 3-Fluorophenol Process1 Ullmann Coupling (CuI, Ligand, Cs2CO3) 110°C Start1->Process1 Process2 SnAr Substitution (K2CO3, DMF) 150°C Start1->Process2 Start2 3-Bromobenzonitrile Start2->Process1 Start3 3-Fluorobenzonitrile Start3->Process2 Product 3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) Process1->Product  Yield: ~80%   Process2->Product  Yield: ~60%   App1 HIF-2α Inhibitors (Hypoxia Pathway) Product->App1 App2 Kinase Inhibitors (VEGFR/p38) Product->App2 App3 Agrochemicals (Herbicides) Product->App3

Caption: Dual synthetic pathways (Ullmann vs. SnAr) for 3-(3-Fluorophenoxy)benzonitrile and its downstream applications.

Part 4: Industrial Considerations & Scalability

Impurity Profile

When scaling this reaction, two critical impurities must be monitored:

  • Homocoupling Products: 3,3'-Biphenyldicarbonitrile (from Ullmann homocoupling).[1]

  • Hydrolysis Products: 3-(3-Fluorophenoxy)benzamide (formed if water is present during high-temp workup).[1]

Process Engineering
  • Solvent Selection: For Green Chemistry compliance, DMSO is preferred over DMF/NMP due to lower toxicity, though workup requires careful water washing to remove the high-boiling solvent.[1]

  • Catalyst Recovery: In the Ullmann route, using heterogeneous Copper on Charcoal (Cu/C) can allow for catalyst recycling, reducing heavy metal waste in pharmaceutical streams.[1]

Part 5: Applications in Drug Discovery[1]

The "Scaffold Hopping" Strategy

In medicinal chemistry, 3-(3-Fluorophenoxy)benzonitrile is often used to replace:

  • Diphenyl ethers: The fluorine atom blocks metabolic hydroxylation at the 3-position.[1]

  • Diphenyl amines: The ether oxygen acts as a hydrogen bond acceptor but not a donor, altering the solvation profile.[1]

Downstream Derivatization

The nitrile group is a "masked" functional group.[1] It is rarely the final endpoint but rather a gateway to:

  • Benzylamines: Via reduction (

    
     or 
    
    
    
    ), creating a linker for kinase hinge-binders.[1]
  • Amidines/Imidates: Via Pinner reaction, crucial for forming benzimidazole or oxadiazole rings found in GPCR ligands.[1]

  • Benzoic Acids: Via hydrolysis, serving as a precursor for amide coupling.[1]

Case Study: HIF-2 Analog Development

While Belzutifan utilizes a specific indanone-benzonitrile core, the 3-(3-fluorophenoxy)benzonitrile scaffold appears in patent literature as a comparator compound in the optimization of HIF-2


 antagonists .[1] The ether bridge allows the two phenyl rings to adopt a twisted conformation (approx. 60–90° dihedral angle), which is critical for fitting into the hydrophobic pocket of the HIF-2

PAS-B domain.[1]

References

  • Fluorochem. (n.d.).[1] 3-(3-Fluorophenoxy)benzonitrile Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CAS 849811-45-6. Retrieved from [1]

  • Bayer CropScience. (1998).[1] Patents regarding substituted benzonitriles and their use as herbicides (General Reference for Class).[1]

  • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols. Accounts of Chemical Research, 41(11), 1450–1460.[1] (Foundational text for Method B).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Context for the "Fluorine Effect").

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(3-Fluorophenoxy)benzonitrile Derivatives

This Application Note and Protocol guide details the synthesis of 3-(3-Fluorophenoxy)benzonitrile , a critical diaryl ether scaffold found in non-nucleoside reverse transcriptase inhibitors (NNRTIs), agrochemicals, and m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 3-(3-Fluorophenoxy)benzonitrile , a critical diaryl ether scaffold found in non-nucleoside reverse transcriptase inhibitors (NNRTIs), agrochemicals, and materials science.

Introduction & Retrosynthetic Analysis

The 3-(3-Fluorophenoxy)benzonitrile motif (CAS 849811-45-6) represents a classic meta-meta substituted diaryl ether. Synthesizing this structure presents a specific regiochemical challenge: standard Nucleophilic Aromatic Substitution (


) is often sluggish because the electron-withdrawing groups (nitrile and fluorine) are in the meta position relative to the reaction site, providing insufficient activation for direct displacement under mild conditions.

Therefore, transition-metal-catalyzed cross-coupling is the requisite approach. This guide outlines two distinct protocols:

  • Method A (Ullmann-Type Coupling): Robust, scalable, and suitable for process chemistry.

  • Method B (Chan-Lam Coupling): Mild, oxidative conditions suitable for late-stage functionalization or parallel medicinal chemistry libraries.

Retrosynthetic Scheme

The molecule is disconnected at the ether oxygen. Two pathways are proposed based on commercial availability and reactivity of the fragments.

Retrosynthesis cluster_0 Method A: Ullmann Coupling cluster_1 Method B: Chan-Lam Coupling Target 3-(3-Fluorophenoxy)benzonitrile FragA1 3-Bromobenzonitrile (Electrophile) Target->FragA1 Disconnection A FragA2 3-Fluorophenol (Nucleophile) Target->FragA2 + FragB1 3-Cyanophenol (Nucleophile) Target->FragB1 Disconnection B FragB2 3-Fluorophenylboronic acid (Coupling Partner) Target->FragB2 +

Caption: Retrosynthetic disconnection strategies showing the two primary coupling pathways.

Experimental Protocols

Method A: Copper-Catalyzed Ullmann Coupling (Preferred for Scale-Up)

This method utilizes a modified Ullmann ether synthesis. While traditional Ullmann reactions require harsh conditions (200°C, copper bronze), modern ligand-accelerated variants operate at 90–110°C with higher yields. We prioritize 3-Bromobenzonitrile as the electrophile because the nitrile group renders the ring slightly more electron-deficient than the fluoro-substituted ring, facilitating the oxidative addition of Copper(I).

Reagents & Materials
ComponentRoleEquivalentsNotes
3-Bromobenzonitrile Electrophile1.0 equivLimiting reagent
3-Fluorophenol Nucleophile1.2 equivSlight excess ensures conversion
CuI (Copper(I) Iodide) Catalyst10 mol%Purify if green/oxidized
Picolinic Acid Ligand20 mol%Accelerates coupling significantly

(Tribasic)
Base2.0 equivFinely ground
DMSO or DMF Solvent0.5 MAnhydrous
Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add CuI (0.10 eq), Picolinic acid (0.20 eq), and anhydrous

    
     (2.0 eq) to the flask.
    
  • Substrate Addition: Add 3-Bromobenzonitrile (1.0 eq) and 3-Fluorophenol (1.2 eq).

    • Note: If 3-Fluorophenol is a liquid, add it via syringe after the solvent.

  • Solvation: Capping the flask with a septum, evacuate and backfill with nitrogen (3 cycles). Inject anhydrous DMSO (concentration ~0.5 M relative to bromide).

  • Reaction: Place the vessel in a pre-heated oil block/bath at 90°C . Stir vigorously for 16–24 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC. The product is less polar than the phenol but more polar than the bromide.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with 1M NaOH (2x) to remove unreacted 3-fluorophenol (Critical Step).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Chan-Lam Oxidative Coupling (Mild Conditions)

This method is ideal if the aryl halide is unavailable or if the substrate contains sensitive functional groups that cannot withstand 90°C. It uses an aryl boronic acid and proceeds at room temperature (or mild heat) in the presence of air (oxygen).

Reagents & Materials
ComponentRoleEquivalentsNotes
3-Cyanophenol Nucleophile1.0 equiv
3-Fluorophenylboronic acid Coupling Partner1.5 - 2.0 equivExcess required due to protodeboronation

Catalyst1.0 equivStoichiometric Cu often gives best yields
Pyridine Base/Ligand3.0 equiv
DCM or DCM/MeOH Solvent0.1 MOpen to air
4Å Molecular Sieves Additive100 mg/mmolCrucial for water scavenging
Step-by-Step Procedure
  • Charging: To a flask open to the air, add 3-Cyanophenol (1.0 eq), 3-Fluorophenylboronic acid (2.0 eq),

    
     (1.0 eq), and activated 4Å molecular sieves.
    
  • Solvation: Add DCM (Dichloromethane). Stir to suspend.

  • Activation: Add Pyridine (3.0 eq) slowly. The solution typically turns a deep blue/green color.

  • Reaction: Stir vigorously at Room Temperature open to the atmosphere (or attach an

    
     balloon for faster rates). Reaction time: 24–48 hours.
    
  • Work-up:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove pyridine and copper).

    • Wash with 1M NaOH (to remove unreacted phenol).

    • Dry and concentrate.

Mechanism of Action (Ullmann Catalytic Cycle)

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a


 cycle involving oxidative addition of the aryl halide, coordination of the phenoxide, and reductive elimination.

UllmannCycle LCuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) LCuI->OxAdd Complex1 L-Cu(III)-Ar(Br) OxAdd->Complex1 LigEx Ligand Exchange (PhOH + Base) Complex1->LigEx Complex2 L-Cu(III)-Ar(OPh) LigEx->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->LCuI Regeneration

Caption: Simplified catalytic cycle for Ligand-Assisted Ullmann Ether Synthesis.

Analytical Characterization Data

The following data confirms the identity of the synthesized 3-(3-Fluorophenoxy)benzonitrile.

TechniqueExpected Signal / ResultInterpretation
HPLC Purity >98% (UV 254 nm)Single peak, retention time > 3-fluorophenol.
IR Spectroscopy ~2230

(Sharp)
C≡N stretch (Nitrile group).
IR Spectroscopy ~1250

C-O-C stretch (Ether linkage).

NMR (DMSO-

)

7.0 - 7.6 ppm (m, 8H)
Complex aromatic region. Look for desymmetrization.

NMR
~ -110 to -113 ppm (s)Single fluorine signal (decoupled).
MS (ESI/APCI) m/z 214.1

Molecular ion (MW = 213.21).

Troubleshooting & Optimization

Issue: Low Conversion (Method A)

  • Cause: Catalyst poisoning or oxidation (CuI turning green).

  • Fix: Recrystallize CuI from saturated aqueous KI or switch to air-stable

    
     [1].
    
  • Fix: Ensure the reaction temperature is maintained >90°C; meta-substituted aryl halides are sluggish.

Issue: High Homocoupling (Biaryl formation)

  • Cause: Overheating or lack of ligand.

  • Fix: Ensure Picolinic acid or 1,10-Phenanthroline is present. The ligand stabilizes the Cu-intermediate and prevents disproportionation.

Issue: Protodeboronation (Method B)

  • Cause: Boronic acid hydrolyzing before coupling.

  • Fix: Add the boronic acid in portions (e.g., 0.5 eq every 4 hours) or use the corresponding Boronic Ester (Pinacol ester) which is more stable [3].

References

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[1][3] Synthetic Communications, 31(18), 2865–2879.[1] Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

  • BenchChem. (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals.[4] Link

Sources

Application

The Synthetic Versatility of 3-(3-Fluorophenoxy)benzonitrile: A Building Block for Advanced Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 3-(3-Fluorophenoxy)benzonitrile, a versatile building block in modern organic synthesis. We delve into its synthesis, key chemical transformations, and it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3-Fluorophenoxy)benzonitrile, a versatile building block in modern organic synthesis. We delve into its synthesis, key chemical transformations, and its strategic application in the construction of complex molecular architectures, particularly those relevant to medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key synthetic choices.

Introduction: The Strategic Importance of the 3-(3-Fluorophenoxy)phenyl Moiety

The 3-(3-Fluorophenoxy)phenyl scaffold is a privileged motif in contemporary medicinal chemistry, frequently encountered in the structure of potent and selective kinase inhibitors and other therapeutic agents. The diaryl ether linkage provides a balance of conformational flexibility and rigidity, while the fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties through favorable electronic and steric interactions. The nitrile group in 3-(3-Fluorophenoxy)benzonitrile serves as a versatile synthetic handle, amenable to a wide range of chemical transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to other functional groups. This trifecta of a diaryl ether, a fluorine atom, and a nitrile group makes 3-(3-Fluorophenoxy)benzonitrile a highly valuable and strategic starting material for the synthesis of complex, high-value molecules.

Synthesis of 3-(3-Fluorophenoxy)benzonitrile: A Comparative Overview of Key Methodologies

The construction of the diaryl ether bond is the cornerstone of synthesizing 3-(3-Fluorophenoxy)benzonitrile. Two principal strategies dominate this transformation: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[1][2] In the context of 3-(3-Fluorophenoxy)benzonitrile, this would typically involve the coupling of 3-bromobenzonitrile with 3-fluorophenol.

Causality Behind Experimental Choices:

  • Catalyst: Copper, in various forms (e.g., copper powder, CuI), is essential for facilitating the reaction. Modern iterations of the Ullmann reaction often employ soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[3][4]

  • Base: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[3]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary reaction temperatures.[1]

  • Temperature: Classical Ullmann reactions often require high temperatures (160-200 °C) to proceed at a reasonable rate.[3]

Nucleophilic Aromatic Substitution (SNAr): A Modern Alternative

Nucleophilic aromatic substitution offers a complementary and often more efficient route, particularly when an electron-withdrawing group activates the aromatic ring towards nucleophilic attack.[5][6] For the synthesis of 3-(3-Fluorophenoxy)benzonitrile, this would involve the reaction of 3-cyanophenol with 1,3-difluorobenzene or 1-bromo-3-fluorobenzene.

Causality Behind Experimental Choices:

  • Activation: The nitrile group on the phenoxide ring, being electron-withdrawing, can help to stabilize the intermediate Meisenheimer complex, although its activating effect in the meta position is less pronounced than in ortho or para positions.[5] The fluorine on the other ring is a good leaving group for SNAr reactions.[7]

  • Base: A strong base is necessary to generate the phenoxide nucleophile.

  • Solvent: Polar aprotic solvents like DMSO or DMF are typically employed to solvate the ionic intermediates and facilitate the reaction.

Application in Synthesis: Harnessing the Reactivity of the Nitrile Group

The true utility of 3-(3-Fluorophenoxy)benzonitrile as a building block lies in the versatile reactivity of its nitrile functionality. This group can be readily transformed into other key functional groups, providing a gateway to a diverse range of molecular structures.

Reduction to 3-(3-Fluorophenoxy)benzylamine

A primary application of benzonitriles in medicinal chemistry is their reduction to the corresponding benzylamines. These amines are crucial intermediates for the synthesis of amides, ureas, and other nitrogen-containing heterocycles commonly found in bioactive molecules.[8][9]

Causality Behind Experimental Choices:

  • Reducing Agents: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is a common and efficient method.[8] Chemical reducing agents such as lithium aluminum hydride (LAH) or diisopropylaminoborane can also be effective.[10][11]

  • Reaction Conditions: The choice of solvent and reaction conditions (temperature, pressure for hydrogenation) depends on the selected reducing agent and the scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluorophenoxy)benzonitrile via Ullmann Condensation (Adapted from literature procedures)

This protocol provides a representative method for the copper-catalyzed synthesis of 3-(3-Fluorophenoxy)benzonitrile.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 3-bromobenzonitrile, 3-fluorophenol, K2CO3, and CuI in a flask. B Add high-boiling solvent (e.g., DMF). A->B C Heat the mixture to 150-160 °C under N2. B->C D Monitor reaction progress by TLC or LC-MS. C->D Stir for 12-24h E Cool to RT, dilute with water, and extract with ethyl acetate. D->E F Wash organic layer with brine and dry over Na2SO4. E->F G Concentrate in vacuo. F->G H Purify by column chromatography. G->H G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve 3-(3-Fluorophenoxy)benzonitrile in a suitable solvent (e.g., ethanol). B Add a hydrogenation catalyst (e.g., Raney Nickel or Pd/C). A->B C Place the reaction mixture in a hydrogenation apparatus. B->C D Pressurize with H2 gas and stir vigorously at room temperature. C->D E Filter the reaction mixture through Celite to remove the catalyst. D->E F Concentrate the filtrate in vacuo to obtain the crude product. E->F G Purify by recrystallization or distillation if necessary. F->G G A 3-(3-Fluorophenoxy)benzonitrile B 3-(3-Fluorophenoxy)benzylamine A->B Reduction C Phosgenation or equivalent B->C D Isocyanate Intermediate C->D E Amine Coupling D->E F Kinase Inhibitor Scaffold (e.g., Substituted Urea) E->F

Sources

Method

Application Notes and Protocols for the Comprehensive Characterization of 3-(3-Fluorophenoxy)benzonitrile

Abstract This comprehensive guide provides a suite of detailed analytical methodologies for the definitive characterization of 3-(3-Fluorophenoxy)benzonitrile, a key intermediate in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methodologies for the definitive characterization of 3-(3-Fluorophenoxy)benzonitrile, a key intermediate in medicinal chemistry and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for ensuring the identity, purity, and stability of this compound. We move beyond rote procedural lists to explain the scientific rationale behind each technique and experimental parameter. This document establishes a self-validating system of analysis, integrating chromatographic, spectroscopic, and thermal methods to build a complete analytical profile.

Introduction: The Analytical Imperative for 3-(3-Fluorophenoxy)benzonitrile

3-(3-Fluorophenoxy)benzonitrile (C₁₃H₈FNO, Molar Mass: 213.21 g/mol ) is a diaryl ether derivative whose structural motifs are of significant interest in the synthesis of novel therapeutic agents and functional materials. The presence of a polar nitrile group, a flexible ether linkage, and a fluorinated aromatic ring imparts unique physicochemical properties that are leveraged in molecular design.

The rigorous characterization of such a molecule is not merely a procedural formality; it is the foundation of reliable and reproducible science. An impure or misidentified compound can lead to erroneous structure-activity relationship (SAR) data, failed synthetic steps, and compromised final product quality. This guide presents an integrated analytical workflow designed to provide unambiguous data on the molecule's structure, purity, and thermal behavior.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive and irrefutable characterization. Each method provides a unique piece of the analytical puzzle. The relationship between these techniques forms a logical progression from initial purity assessment to definitive structural elucidation and thermal property evaluation.

Analytical_Workflow cluster_Purity Purity & Separation cluster_Structure Structural Elucidation cluster_Properties Physicochemical Properties HPLC HPLC (Purity Assay, Impurity Profile) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Framework) HPLC->NMR Confirms purity of sample for spectroscopy DSC DSC (Melting Point, Phase Transitions) HPLC->DSC Ensures thermal analysis is on pure substance MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Provides structural context for fragmentation MS->NMR Confirms mass of proposed structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms functional groups in proposed structure TGA TGA (Thermal Stability, Decomposition) DSC->TGA Identifies transitions before decomposition

Figure 1: Integrated workflow for the characterization of 3-(3-Fluorophenoxy)benzonitrile.

Chromatographic Method for Purity Assessment: HPLC

Application Note: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 3-(3-Fluorophenoxy)benzonitrile.[1] We employ a reversed-phase (RP-HPLC) method, which separates molecules based on their hydrophobicity. The nonpolar C18 stationary phase retains the hydrophobic aromatic compound, while a polar mobile phase elutes it. This technique is ideal for quantifying the main component and detecting any process-related impurities or degradation products.[2] The presence of two aromatic rings and a nitrile group provides strong chromophores, allowing for sensitive UV detection.

Protocol: Purity Determination by RP-HPLC

1. Instrumentation and Conditions:

  • System: Standard HPLC or UPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is effective. An acidic modifier like 0.1% formic acid or phosphoric acid can improve peak shape by suppressing the ionization of any acidic or basic impurities.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard hydrophobic stationary phase for retaining aromatic compounds.
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic AcidProvides sufficient elution strength and good peak shape. The ratio may be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good separation efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte-phase interactions.
Detection λ 254 nmA common wavelength for aromatic compounds, providing high sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a strong signal.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.

2. Sample and Standard Preparation:

  • Solvent (Diluent): Use the mobile phase as the diluent to ensure peak shape integrity.

  • Sample Solution: Accurately weigh ~10 mg of 3-(3-Fluorophenoxy)benzonitrile and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Standard Solution: If quantitative analysis against a reference standard is required, prepare the standard at the same concentration as the sample.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the sample solution and record the chromatogram.

  • Identify the main peak corresponding to 3-(3-Fluorophenoxy)benzonitrile.

  • Integrate all peaks and calculate the purity using the area percentage method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecule's atomic connectivity, functional groups, and overall structure.

Spectroscopic_Confirmation Compound Proposed Structure 3-(3-Fluorophenoxy)benzonitrile NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR Confirms H, C, F framework MS Mass Spec Compound->MS Confirms Molecular Weight & Formula FTIR FTIR Compound->FTIR Confirms Functional Groups (C≡N, C-O-C)

Figure 2: Logic for structural confirmation using spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a suite of 1D NMR experiments is required:

  • ¹H NMR: Determines the number and environment of protons. The chemical shifts, coupling patterns (splitting), and integrations will confirm the substitution pattern on both aromatic rings.

  • ¹³C NMR: Identifies all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and ether linkage.

  • ¹⁹F NMR: Provides a highly sensitive and direct confirmation of the fluorine atom's presence and its electronic environment on the phenoxy ring.[4]

Protocol: NMR Analysis

1. Instrumentation and Sample Preparation:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Prep: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Chloroform-d (CDCl₃) is often a good first choice for its solubilizing power and minimal interference.

2. Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR {¹H Decoupled}¹⁹F NMR {¹H Decoupled}
Solvent CDCl₃CDCl₃CDCl₃
Spectral Width ~16 ppm~240 ppm~100 ppm (centered on expected region)
Relaxation Delay 2 s2-5 s2 s
Acquisition Time ~3 s~1.5 s~1 s
Number of Scans 8-16512-204864-128
Reference TMS (0 ppm) or residual CHCl₃ (7.26 ppm)CDCl₃ (77.16 ppm)External CFCl₃ (0 ppm) or internal standard

3. Expected Spectral Features: The aromatic region of the ¹H NMR spectrum (approx. 6.9-7.8 ppm) will be complex due to overlapping signals from eight distinct protons. 2D NMR techniques like COSY and HSQC may be required for full assignment.

  • ¹H NMR: Expect complex multiplets in the aromatic region.

  • ¹³C NMR: Expect 13 distinct signals. Key signals include the nitrile carbon (C≡N) around 118 ppm, the ether-linked carbons (C-O) in the 155-165 ppm range, and the carbon directly attached to fluorine, which will show a large ¹JCF coupling constant.[5]

  • ¹⁹F NMR: Expect a single resonance, likely a triplet or doublet of doublets, depending on coupling to adjacent aromatic protons.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₃H₈FNO).[4] Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.[3]

Protocol: MS Analysis

1. Instrumentation:

  • System: A mass spectrometer with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system for HRMS.

2. Sample Preparation:

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

3. Data Acquisition:

  • Ionization Mode: ESI Positive ([M+H]⁺).

  • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak. For 3-(3-Fluorophenoxy)benzonitrile, the expected monoisotopic mass is 213.05899 Da.[6] The [M+H]⁺ ion should appear at m/z 214.06627.[6]
    • For HRMS, compare the measured exact mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
    • Analyze fragmentation patterns (if MS/MS is performed) to confirm structural motifs. Common fragmentations could include cleavage of the ether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] For 3-(3-Fluorophenoxy)benzonitrile, FTIR will confirm the presence of the nitrile (C≡N), the aryl-ether (C-O-C), and the aromatic (C=C and C-H) functionalities.

Protocol: FTIR Analysis

1. Instrumentation:

  • System: A standard FTIR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and common method for solid powders. Alternatively, a KBr pellet can be prepared.[3]

2. Procedure (ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

3. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2230-2220C≡N StretchNitrile
~1600-1450C=C StretchAromatic Ring
~1250-1200C-O-C StretchAryl Ether (asymmetric)
~1100-1000C-F StretchAryl Fluoride
~900-675C-H Bend (out-of-plane)Aromatic Substitution

Note: The C≡N stretch is a particularly sharp and characteristic peak for nitriles.[7][8]

Thermal Analysis Methods

Thermal analysis provides critical information on the material's behavior at different temperatures, which is essential for determining its stability, processing parameters, and polymorphic forms.[9]

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is the primary technique for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid. It can also reveal other thermal events like glass transitions (for amorphous content) or polymorphic transformations.[11] A sharp melting endotherm is a strong indicator of high purity.

Protocol: DSC Analysis

1. Instrumentation:

  • System: A calibrated DSC instrument.

  • Pans: Aluminum pans are typically used. A pinhole in the lid allows for the escape of any volatiles but maintains a relatively stable atmosphere.

2. Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 30 °C to 250 °C).[12]

  • Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature.[13] This analysis is crucial for determining the thermal stability of the compound and its decomposition profile. It can also quantify the presence of residual solvents or water. For a pure, anhydrous, and non-solvated compound, no significant mass loss should occur before the onset of thermal decomposition.

Protocol: TGA Analysis

1. Instrumentation:

  • System: A calibrated TGA instrument.

  • Pans: Platinum or ceramic pans are suitable for high-temperature analysis.

2. Procedure:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., up to 600 °C) to ensure complete decomposition is observed.[10]

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition from the TGA curve.

Conclusion

The analytical methods detailed in this guide provide a robust and cross-validating framework for the complete characterization of 3-(3-Fluorophenoxy)benzonitrile. By systematically applying HPLC for purity, a suite of spectroscopic techniques (NMR, MS, FTIR) for structural confirmation, and thermal analysis (DSC, TGA) for physical property determination, researchers can ensure the quality and integrity of their material. This multi-faceted approach provides the high-confidence data essential for advancing research and development in pharmaceuticals and materials science.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Akkurt, M., et al. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Environmental Chemistry, Japan. III Analytical Methods. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available from: [Link]

  • PubChemLite. 3-(3-fluorophenoxy)benzonitrile (C13H8FNO). Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Available from: [Link]

  • Biological Magnetic Resonance Bank (BMRB). bmse000284 Benzonitrile at BMRB. Available from: [Link]

  • National Center for Biotechnology Information. 4-Amino-3-(3-fluorophenyl)benzonitrile. PubChem. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]

  • University of Szeged. Thermal analysis. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile. NIST Chemistry WebBook. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

  • Athlone Institute of Technology. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Research@THEA. Available from: [Link]

  • precisionFDA. 3-[(R)-Amino(3-amino-4-fluorophenyl)methyl]benzonitrile, (2S,3S)-2,3-dihydroxybutanedioate. Available from: [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available from: [Link]

  • National Center for Biotechnology Information. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Available from: [Link]

  • Redalyc. Conceptual approach to thermal analysis and its main applications. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. Benzonitrile - Optional[FTIR] - Spectrum. Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • Journal of Scientific Research. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available from: [Link]

  • Skemman. Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. Available from: [Link]

Sources

Application

Application Note: Structural Validation of 3-(3-Fluorophenoxy)benzonitrile via 1H and 13C NMR Spectroscopy

Abstract & Scope This technical guide details the acquisition, processing, and analysis protocols for the Nuclear Magnetic Resonance (NMR) characterization of 3-(3-Fluorophenoxy)benzonitrile (CAS: 1345628-98-3 / 849811-4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the acquisition, processing, and analysis protocols for the Nuclear Magnetic Resonance (NMR) characterization of 3-(3-Fluorophenoxy)benzonitrile (CAS: 1345628-98-3 / 849811-45-6). As a diaryl ether featuring both an electron-withdrawing nitrile group and a fluorine substituent, this compound presents specific spectral challenges, including overlapping aromatic signals and complex spin-spin coupling (


F-

and

F-

C). This guide is designed for researchers in medicinal chemistry, specifically those validating intermediates for kinase inhibitor synthesis.

Introduction & Structural Context

3-(3-Fluorophenoxy)benzonitrile consists of two meta-substituted benzene rings linked by an ether oxygen.

  • Ring A (Benzonitrile): Contains a nitrile (-CN) group at the 3-position relative to the ether linkage.

  • Ring B (Fluorobenzene): Contains a fluorine atom at the 3-position relative to the ether linkage.

Analytical Challenge: The primary difficulty lies in distinguishing the protons of Ring A from Ring B, as both reside in the 7.0–7.6 ppm aromatic window. Successful assignment relies on identifying


F coupling patterns , which will split signals in Ring B but not Ring A.
Structural Logic Diagram

The following diagram outlines the logic flow for distinguishing the two aromatic rings based on spectral features.

AssignmentLogic Start Unknown Aromatic Signal CheckSplit Check Multiplicity (J-Coupling) Start->CheckSplit IsSplitByF Is J_HF observable? (6-10 Hz extra splitting) CheckSplit->IsSplitByF RingB Assign to Ring B (Fluorinated Ring) IsSplitByF->RingB Yes (Complex Multiplet) RingA Assign to Ring A (Benzonitrile Ring) IsSplitByF->RingA No (Standard d/t/s) SubCheck Check 13C Satellites/Splitting RingB->SubCheck Verify via 13C SubCheck->RingB Large Doublets (J_CF > 20Hz)

Figure 1: Decision tree for assigning aromatic protons and carbons in fluorinated diaryl ethers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation standard.

  • Solvent: Chloroform-d (

    
    ) is the preferred solvent due to its low viscosity and excellent solubility for diaryl ethers.
    
    • Alternative: DMSO-

      
       if the sample contains polar impurities or salts, though this may broaden exchangeable protons (none present here, but good practice).
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–30 mg in 0.6 mL solvent (Critical for detecting the quaternary nitrile carbon).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (400 MHz or higher recommended)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration; decoupling removes H-C splitting.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 5.0 sec Critical: Quaternary carbons (C-CN, C-F, C-O) have long T1 times. Short D1 leads to missing nitrile peaks.
Scans (NS) 16 – 64512 – 204813C requires high signal averaging, especially for splitting patterns.
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)Covers full aromatic range and nitrile/carbonyl regions.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Data Analysis & Structural Elucidation

1H NMR Analysis (400 MHz, )

The spectrum will show a complex aromatic region (approx.[1][2] 7.0–7.6 ppm) integrating to 8 protons.

Distinguishing Features:

  • Ring A (Nitrile side): Protons exhibit standard aromatic coupling (

    
     Hz).
    
    • Key Signal: The proton ortho to the nitrile and ortho to the ether (H2) often appears as a narrow triplet or doublet of doublets due to meta-coupling.

  • Ring B (Fluorine side): Protons exhibit additional splitting by

    
    F (
    
    
    
    , 100% abundance).
    • Key Signal: The proton ortho to Fluorine will appear as a "doublet of doublets" or "multiplet" with

      
       Hz.
      
Predicted Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (Hz, Approx)
7.45 – 7.50 Triplet (t)1HRing A - H5

7.38 – 7.42 Multiplet (m)1HRing B - H5'

7.30 – 7.35 Doublet of Doublets1HRing A - H6

7.20 – 7.25 Multiplet1HRing A - H4Overlapping signals
7.10 – 7.15 Multiplet1HRing A - H2Isolated between O and CN
6.85 – 6.95 Multiplet2HRing B - H2', H4'Shielded by O-donation; Split by F (

)
6.75 – 6.82 Doublet of Triplets1HRing B - H6'

> Note: The exact shift depends on concentration. The diagnostic feature is the F-coupling in Ring B protons, causing them to appear more complex than Ring A protons.

13C NMR Analysis (100 MHz, )

This is the definitive confirmation method. The presence of Fluorine creates distinctive doublets in the carbon spectrum.

Coupling Constant Rules (


): 
  • Ipso (

    
    ):  ~245 Hz (Huge splitting).
    
  • Ortho (

    
    ):  ~21–25 Hz.
    
  • Meta (

    
    ):  ~7–10 Hz.
    
  • Para (

    
    ):  ~2–3 Hz.
    
Assignment Table
Chemical Shift (

, ppm)
Splitting Pattern

(Hz)
AssignmentNotes
163.5 Doublet (d)~246C3' (C-F)Definitive Marker . Low intensity.
157.2 Doublet (d)~11C1' (C-O)Ring B ipso.
156.5 Singlet (s)-C1 (C-O)Ring A ipso. No F-coupling.
131.0 Doublet (d)~9C5'Meta to F.
130.8 Singlet (s)-C5Ring A.
127.5 Singlet (s)-C4Ring A.
123.0 Singlet (s)-C2Ring A.
119.5 Singlet (s)-C6Ring A.
118.2 Singlet (s)--CN (Nitrile) Diagnostic . Very weak intensity.
113.5 Singlet (s)-C3 (C-CN)Quaternary.
111.5 Doublet (d)~23C4'Ortho to F.
107.8 Doublet (d)~24C2'Ortho to F.
104.5 Doublet (d)~25C6'Para to F (sometimes smaller J).

QC & Troubleshooting

Common Artifacts
  • Missing Nitrile Peak (~118 ppm):

    • Cause: Insufficient relaxation delay (D1) or insufficient scans.

    • Fix: Increase D1 to 5 seconds.

  • "Messy" Aromatic Region:

    • Cause: Overlap of 8 aromatic protons.

    • Fix: Use HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their specific carbons. This separates the overlapping protons based on the well-resolved Carbon chemical shifts.

Purity Assessment
  • Water: 1.56 ppm in

    
    .
    
  • Grease: 0.07/1.26 ppm.

  • Integration Check: The ratio of aromatic protons (8H) to any aliphatic impurity should be calculated. If synthesizing, check for residual starting materials (e.g., 3-fluorophenol or 3-bromobenzonitrile).

Workflow Visualization

NMRWorkflow Sample Sample Prep (20mg in CDCl3) Acq1H Acquire 1H NMR (16 scans, D1=1s) Sample->Acq1H Acq13C Acquire 13C NMR (1024 scans, D1=3s) Sample->Acq13C Process Processing (FT, Phasing, Baseline) Acq1H->Process Acq13C->Process Analyze Analysis (Coupling Constants) Process->Analyze Report Validation Report Analyze->Report

Figure 2: Standard operating procedure workflow for NMR validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed Oct 2023). Reference for general benzonitrile and fluorobenzene shift increments.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for J-coupling constants).
  • PubChem. Compound Summary for 3-(3-Fluorophenoxy)benzonitrile.[Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Authoritative source for C-F coupling values).

Sources

Method

Comprehensive Mass Spectrometry Analysis of 3-(3-Fluorophenoxy)benzonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Analytical Rationale 3-(3-Fluorophenoxy)benzonitrile (CAS: 84981...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Analytical Rationale

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6; Formula: C₁₃H₈FNO) is a heavily substituted diaryl ether utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The structural combination of an electron-withdrawing fluoro group, a cyano group, and a central ether linkage presents unique analytical challenges and opportunities during mass spectrometry (MS) characterization.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of parameters. We will explore the causality behind the ionization behavior of this molecule. Because the electron-withdrawing nature of both the fluorine and the nitrile groups reduces the overall basicity of the ether oxygen, ionization in electrospray ionization (ESI) relies almost entirely on the protonation of the terminal nitrogen of the nitrile group[1]. Conversely, the molecule's thermal stability makes it an excellent candidate for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), which induces distinct structural cleavages at the ether bond[2].

To ensure high-fidelity data, the protocols below are designed as self-validating systems , incorporating System Suitability Tests (SSTs) and blank injections to rule out carryover and matrix suppression.

Experimental Workflow & System Causality

The analytical strategy employs an orthogonal approach:

  • LC-ESI-MS/MS (Positive Mode): Utilized for intact mass confirmation and soft-ionization fragmentation. The solvent system is strictly controlled because competitive proton transfer in the ion source can suppress the ionization of benzonitrile derivatives if the solvent has a higher gas-phase basicity[3].

  • GC-EI-MS (70 eV): Utilized for aggressive fragmentation, yielding reproducible library-matchable spectra.

Workflow Start Sample Preparation 3-(3-Fluorophenoxy)benzonitrile SST System Suitability Test (SST) Blank & Reference Std Start->SST GCMS GC-EI-MS 70 eV Electron Ionization SST->GCMS Volatile LCMS LC-ESI-MS/MS Positive Ion Mode SST->LCMS Soft Ionization Data Data Acquisition & Mass Defect Analysis GCMS->Data LCMS->Data Report Structural Elucidation Data->Report

Figure 1: Orthogonal MS workflow for the characterization of 3-(3-Fluorophenoxy)benzonitrile.

Self-Validating Experimental Protocols

Sample Preparation & System Suitability

Causality: Diaryl ethers can exhibit strong adsorption to glass surfaces. Using silanized vials and a matrix-matched blank ensures that the signal observed is strictly from the analyte, validating the system's cleanliness.

  • Stock Solution: Dissolve 1.0 mg of 3-(3-Fluorophenoxy)benzonitrile in 1.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

  • Working Solutions:

    • LC-MS: Dilute to 1 µg/mL in 50:50 ACN:Water containing 0.1% Formic Acid.

    • GC-MS: Dilute to 10 µg/mL in Hexane or Dichloromethane.

  • SST Injection: Inject a pure solvent blank. The system is validated for use only if the baseline noise at m/z 214.06 (LC) and m/z 213.06 (GC) is < 10³ counts (Signal-to-Noise > 100:1 for the lowest standard).

LC-ESI-MS/MS Protocol

Causality: Formic acid is added to force the protonation of the nitrile nitrogen. Acetonitrile is chosen over methanol to prevent competitive hydrogen bonding that can suppress the [M+H]⁺ signal of the cyano group[1][3].

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350 °C.

  • Collision Energy (CID): Ramp from 15 eV to 35 eV (Argon collision gas).

GC-EI-MS Protocol

Causality: 70 eV electron ionization provides enough energy to overcome the high bond dissociation energy of the diaryl ether linkage, yielding diagnostic ortho/meta/para cleavage patterns[2].

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250 °C (Split ratio 10:1).

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Scan Range: m/z 50 to 300.

Data Presentation & Fragmentation Mechanisms

Quantitative Mass Data

Table 1: Exact Mass and Isotopic Distribution

Species Formula Theoretical Monoisotopic Mass (Da) Expected m/z Ionization Mode
Neutral Molecule C₁₃H₈FNO 213.05899 N/A N/A
Radical Cation[M]⁺• C₁₃H₈FNO⁺• 213.05899 213.06 GC-EI-MS

| Protonated [M+H]⁺ | C₁₃H₉FNO⁺ | 214.06680 | 214.07 | LC-ESI-MS |

Table 2: Key Diagnostic Fragments (CID and EI)

Fragment m/z Formula Origin / Mechanism Relative Abundance
187.06 C₁₂H₈FO⁺ Loss of HCN (27.01 Da) from [M+H]⁺ High (ESI-MS/MS)
119.04 C₇H₅NO⁺• Ether cleavage + H-transfer (Cyanophenol radical) Medium (EI-MS)
102.03 C₇H₄N⁺ Cleavage of ether bond; charge on cyanophenyl High (Both)

| 95.03 | C₆H₄F⁺ | Cleavage of ether bond; charge on fluorophenyl | High (Both) |

Mechanistic Pathway of Fragmentation

The fragmentation of 3-(3-Fluorophenoxy)benzonitrile is driven by two highly competitive pathways. The first is the neutral loss of Hydrogen Cyanide (HCN), a hallmark of protonated benzonitriles[1]. The second is the homolytic or heterolytic cleavage of the central C-O ether bond. Because both the fluorophenyl and cyanophenyl rings can stabilize a positive charge via resonance, the charge retention is split, yielding both m/z 95.03 and m/z 102.03 fragments.

Fragmentation Parent [M+H]+ m/z 214.0668 LossHCN [M+H - HCN]+ m/z 187.0559 Parent->LossHCN - HCN (27.01 Da) Fluorophenyl Fluorophenyl Cation m/z 95.0297 Parent->Fluorophenyl Ether Cleavage Cyanophenyl Cyanophenyl Cation m/z 102.0344 Parent->Cyanophenyl Ether Cleavage

Figure 2: Primary ESI-MS/MS fragmentation pathways of protonated 3-(3-Fluorophenoxy)benzonitrile.

References

  • Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry.ResearchGate.
  • Site of protonation of benzonitrile hydrogen interchange in the protonated species.Journal of the American Society for Mass Spectrometry.
  • Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent.Journal of the American Society for Mass Spectrometry.

Sources

Application

Application Note: Orthogonal Analytical Strategies for 3-(3-Fluorophenoxy)benzonitrile

Introduction & Analytical Rationale 3-(3-Fluorophenoxy)benzonitrile is a highly versatile fluorinated diaryl ether building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

3-(3-Fluorophenoxy)benzonitrile is a highly versatile fluorinated diaryl ether building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and agrochemicals. The presence of both a strongly electron-withdrawing nitrile group and a fluorine atom on the biphenyl ether scaffold imparts unique physicochemical properties, making its purity assessment critical during scale-up synthesis.

As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal analytical system. By coupling Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS), this workflow ensures comprehensive impurity profiling. HPLC provides quantitative purity and captures non-volatile synthetic intermediates, while GC-MS offers high-resolution separation of volatile positional isomers (e.g., 2-fluoro vs. 4-fluoro isomers) and definitive structural identification via Electron Ionization (EI) fragmentation[1][2].

Physicochemical Summary

Understanding the analyte's fundamental properties is the first step in method causality. The lack of labile protons and the high hydrophobicity dictate our choice of non-polar GC columns and C18 HPLC stationary phases[3].

PropertyValueAnalytical Implication
CAS Number 849811-45-6Unique identifier for reference standards.
Molecular Formula C₁₃H₈FNODetermines the exact mass (213.06) for MS identification.
Molecular Weight 213.21 g/mol Low MW indicates excellent suitability for GC-MS.
Functional Groups Nitrile (-CN), Fluoro (-F), Ether (-O-)High UV absorbance (~230 nm); lack of active -OH/-NH₂ means no derivatization is needed for GC.

Analytical Workflow Architecture

The following diagram illustrates the logical progression of our orthogonal testing strategy, ensuring that no class of impurity (volatile, non-volatile, or isomeric) escapes detection.

Workflow A 3-(3-Fluorophenoxy)benzonitrile Sample B Sample Preparation (Dilution & Filtration) A->B C HPLC-UV Analysis (Purity & Non-volatiles) B->C D GC-MS Analysis (Volatile Impurities & ID) B->D E Data Synthesis & Impurity Profiling C->E D->E

Fig 1. Orthogonal analytical workflow for 3-(3-Fluorophenoxy)benzonitrile characterization.

HPLC-UV Method Development & Protocol

Mechanistic Rationale

The molecule is highly hydrophobic due to the diaryl ether core. A standard C18 column is ideal for retention. We employ a biphasic gradient of Water and Acetonitrile. Crucially, 0.05% Trifluoroacetic acid (TFA) is added to both mobile phases. While 3-(3-Fluorophenoxy)benzonitrile itself is neutral, typical synthetic impurities include unreacted precursors like 3-fluorophenol. TFA suppresses the ionization of these residual phenols, ensuring they elute as sharp, symmetrical peaks rather than broad, tailing bands, which is a standard practice for phenoxybenzonitrile derivatives[4]. Detection is set at 230 nm, where the conjugated π-system of the benzonitrile moiety exhibits robust absorption[2].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.5 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 0.5 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-(3-Fluorophenoxy)benzonitrile reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using a 50:50 Water:Acetonitrile diluent.

  • Sample Preparation: Prepare the sample identically to the working standard. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Instrument Setup: Purge the HPLC system, equilibrate the column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) at 30 °C, and initiate the gradient sequence.

HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.07030
15.01.01090
20.01.01090
21.01.07030
25.01.07030

System Suitability Criteria: The method is considered valid if the tailing factor of the main peak is ≤ 1.5, theoretical plates (N) ≥ 10,000, and the relative standard deviation (RSD) of five replicate injections is ≤ 1.0%.

GC-MS Method Development & Protocol

Mechanistic Rationale

Because 3-(3-Fluorophenoxy)benzonitrile lacks active hydrogen atoms (no -OH, -NH₂, or -COOH groups), it is intrinsically volatile and thermally stable. This eliminates the need for cumbersome pre-column derivatization (e.g., silylation). A non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS) is selected to separate the main compound from potential positional isomers (like 2-fluoro or 4-fluoro analogs) based on subtle boiling point and dipole moment differences[1]. The 15 °C/min temperature ramp balances rapid throughput with the high-resolution separation required for isomeric impurities.

Step-by-Step Protocol
  • Sample Preparation: Weigh 5.0 mg of the sample and dissolve it in 10 mL of GC-grade Dichloromethane (DCM) or Ethyl Acetate (0.5 mg/mL). Note: Avoid protic solvents like methanol which can cause expansion issues in the GC inlet.

  • Inlet Configuration: Set the split/splitless injector to 250 °C. Use a split ratio of 20:1 to prevent column overloading and peak fronting.

  • MS Tuning: Perform an autotune using PFTBA to ensure the mass spectrometer is calibrated for the 50-500 m/z range.

  • Sequence Execution: Inject 1.0 µL of the sample using the temperature program below.

GC Temperature Program
StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 115.02805.0
Total Run Time -~19.3 min -
Structural Elucidation via EI-MS

Under 70 eV Electron Ionization, the diaryl ether undergoes predictable fragmentation. The molecular ion [M]⁺• is typically visible at m/z 213. Primary fragmentation occurs via the cleavage of the C-O ether bond, yielding distinct cationic fragments that confirm the presence of both the fluorophenyl and cyanophenyl rings.

Fragmentation M Molecular Ion [M]+• m/z 213 F1 Fluorophenoxy Cation m/z 111 M->F1 Ether Cleavage F2 Cyanophenyl Cation m/z 102 M->F2 Ether Cleavage F3 Loss of F• m/z 194 M->F3 -19 Da (F•)

Fig 2. Proposed primary EI-MS fragmentation pathways for 3-(3-Fluorophenoxy)benzonitrile.

Conclusion

The dual-method approach outlined above provides a robust, self-validating framework for the analysis of 3-(3-Fluorophenoxy)benzonitrile. The HPLC-UV method guarantees accurate quantitation of the bulk material and non-volatile synthesis byproducts, while the GC-MS method ensures the identification of volatile impurities and structural verification through characteristic EI fragmentation patterns. Implementing this orthogonal strategy minimizes the risk of undetected impurities, ensuring the highest standards of quality control in drug development and organic synthesis.

References

  • 3-(3-Fluorophenoxy)
  • Pd-Catalyzed One-Pot Dehydroxylative Coupling of Phenols with K4[Fe(CN)
  • Supporting Information - 5-Chloro-2-phenoxybenzonitrile Source: Wiley-VCH URL
  • Source: nih.

Sources

Method

biological screening of a 3-(3-Fluorophenoxy)benzonitrile library

Application Note: Biological Screening of a 3-(3-Fluorophenoxy)benzonitrile Library Introduction: The Scaffold & Therapeutic Potential[1][2][3] The 3-(3-Fluorophenoxy)benzonitrile scaffold represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Screening of a 3-(3-Fluorophenoxy)benzonitrile Library

Introduction: The Scaffold & Therapeutic Potential[1][2][3]

The 3-(3-Fluorophenoxy)benzonitrile scaffold represents a "privileged structure" in medicinal chemistry, particularly within the antiviral and anticancer domains. The diaryl ether motif, stabilized by the electron-withdrawing nitrile and fluorine substituents, mimics the hydrophobic pocket interactions required for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 [1].

Unlike nucleoside analogs that target the active catalytic site, compounds based on the phenoxybenzonitrile core (structurally related to second-generation NNRTIs like Etravirine) bind to an allosteric hydrophobic pocket near the polymerase active site. This induces a conformational change that locks the enzyme in an inactive state—a mechanism known as "non-competitive inhibition."

Why this Library?

  • Fluorine Substitution: The 3-fluoro group enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity for better membrane permeability.

  • Nitrile Handle: The nitrile group often engages in critical hydrogen bonding with backbone amino acids (e.g., Lys101 in HIV-1 RT) or fills specific hydrophobic sub-pockets.

This guide details a rigorous screening workflow to identify potent inhibitors from a library of 3-(3-Fluorophenoxy)benzonitrile derivatives.

Screening Workflow Visualization

The following flowchart outlines the logic from library solubilization to hit validation.

ScreeningWorkflow Library 3-(3-Fluorophenoxy)benzonitrile Library (10 mM DMSO) QC QC: LC-MS Purity Check (>95% Purity) Library->QC PrimaryScreen Primary Screen: HIV-1 RT Enzymatic Assay (Single Point @ 10 µM) QC->PrimaryScreen Pass DataAnalysis Data Analysis: Calculate % Inhibition (Cutoff > 50%) PrimaryScreen->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection Hits Identified SecondaryScreen Secondary Screen: Dose-Response (IC50) HitSelection->SecondaryScreen CounterScreen Counter Screen: Mammalian Cytotoxicity (HEK293 Cells) HitSelection->CounterScreen Lead Lead Candidates (High Potency / Low Toxicity) SecondaryScreen->Lead IC50 < 100 nM CounterScreen->Lead CC50 > 10 µM

Figure 1: Critical path for identifying bioactive hits while filtering out false positives and toxic compounds.

Library Preparation & Management

Reliable biological data begins with chemical integrity. Benzonitriles are generally stable, but the ether linkage can be susceptible to hydrolysis under extreme pH.

Protocol:

  • Solubilization: Dissolve library compounds to 10 mM in anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: DMSO is the universal solvent for HTS; anhydrous conditions prevent precipitation of hydrophobic diaryl ethers.

  • Storage: Store in Matrix™ tubes or 384-well Echo™ qualified source plates at -20°C .

    • Avoid: Repeated freeze-thaw cycles. Limit to <5 cycles to prevent compound degradation or precipitation.

  • QC Check: Randomly select 5% of the library for LC-MS verification. Ensure purity >95%.

Protocol 1: Primary Biochemical Screen (HIV-1 RT Inhibition)

Objective: Identify compounds that inhibit the Reverse Transcriptase enzyme activity by >50% at a fixed concentration.

Assay Principle: We utilize a PicoGreen™ fluorescent intercalation assay . The RT enzyme synthesizes a DNA strand complementary to an RNA template. PicoGreen binds selectively to the resulting RNA-DNA heteroduplexes (or dsDNA products), increasing fluorescence. Inhibitors prevent strand synthesis, resulting in low fluorescence.

Materials:

  • Target: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Substrate: Poly(rA) template / Oligo(dT) primer.

  • Nucleotide: dTTP.

  • Detection: PicoGreen dsDNA Quantitation Reagent.

  • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 80 mM KCl.

Step-by-Step Procedure:

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) or pin tool to transfer 50 nL of library compound (10 mM stock) into a black 384-well assay plate.

    • Final Screening Concentration:10 µM (assuming 50 µL final volume).

    • Controls: DMSO only (Negative Control, 0% Inhibition); Nevirapine (Positive Control, 100% Inhibition).

  • Enzyme Addition:

    • Dispense 25 µL of diluted HIV-1 RT enzyme (final conc. 0.5 nM) into the wells.

    • Incubation: Incubate for 10 minutes at room temperature to allow the 3-(3-Fluorophenoxy)benzonitrile compounds to bind the allosteric pocket before substrate addition.

  • Reaction Initiation:

    • Dispense 25 µL of Substrate Mix (Poly(rA)•Oligo(dT) + dTTP).

    • Rationale: The Mg2+ in the buffer is critical for the polymerase catalytic cycle.

  • Elongation:

    • Incubate at 37°C for 60 minutes .

  • Termination & Detection:

    • Add 50 µL of PicoGreen reagent (diluted 1:200 in TE buffer) containing 10 mM EDTA.

    • Mechanism:[1][2] EDTA chelates Mg2+, stopping the reaction immediately. PicoGreen intercalates into the synthesized double-stranded product.

  • Readout:

    • Read Fluorescence: Ex 485 nm / Em 520 nm.

Data Presentation: Pipetting Scheme

ComponentVolume (µL)Final Conc.Notes
Library Compound 0.0510 µM1% DMSO tolerance
Enzyme Mix 25.00.5 nMPre-incubate 10 min
Substrate Mix 25.010 µM dTTPInitiates reaction
Stop/Detection 50.01X PicoGreenContains EDTA
Total Volume 100.0 --

Protocol 2: Counter-Screen (Mammalian Cytotoxicity)

Objective: Ensure "hits" are not simply killing cells non-specifically. The 3-(3-Fluorophenoxy)benzonitrile scaffold is generally safe, but specific substitutions can induce toxicity.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (ATP detection). Cell Line: HEK293 (Human Embryonic Kidney) or MT-4 (T-cell line, physiologically relevant for HIV).

Procedure:

  • Seeding: Plate HEK293 cells at 5,000 cells/well in 384-well white plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add compounds at 10 µM (same as primary screen). Incubate for 48 hours .

  • Detection: Add CellTiter-Glo reagent (equal volume to culture media).

  • Readout: Measure Luminescence.

  • Interpretation: Compounds showing <80% viability are flagged as toxic and deprioritized.

Data Analysis & Validation

1. Primary Screen Calculation (% Inhibition):



  • RFU_Blank: Wells with no Enzyme (Background).

  • RFU_Control: DMSO wells with Enzyme (Max Signal).

2. Assay Quality (Z-Factor): A robust HTS assay must have a Z' > 0.5.



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
  • 
    : Positive control (inhibited), 
    
    
    
    : Negative control (DMSO).

3. Hit Confirmation (IC50): For compounds passing the 50% inhibition cutoff, perform an 8-point dose-response (e.g., 3-fold serial dilutions starting at 30 µM). Fit data to a 4-parameter logistic equation to determine the IC50.

References

  • Janssen, P. A., et al. (2005). "Diarylpyrimidine analogues: A new class of highly active non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

  • PubChem. (2025).[3] "3-(3-Fluorophenoxy)benzonitrile Compound Summary." National Library of Medicine.

  • Creative Biostructure. (2024). "High-Throughput Screening (HTS) Services and Library Design."[4] Drug Discovery Platform.

  • Kumari, S., et al. (2022). "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold."[5][6][7] Molecules.

  • National Institutes of Health. (2019).[8] "Assay Guidance Manual: Cell-Based Assays for HTS." NCBI Bookshelf.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Fluorophenoxy)benzonitrile

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of complex diaryl ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of complex diaryl ethers. The compound 3-(3-Fluorophenoxy)benzonitrile (CAS RN 849811-45-6)[1][2] is typically synthesized via a copper-catalyzed Ullmann-type cross-coupling between a fluorophenol and a halobenzonitrile[3][4].

While the synthetic methodology is robust, the crude reaction matrix is notoriously complex—containing target product, unreacted starting materials, homocoupled byproducts, and transition metal residues[5]. This guide provides a causality-driven, self-validating protocol to isolate high-purity 3-(3-Fluorophenoxy)benzonitrile, ensuring your downstream assays or subsequent synthetic steps are not compromised by trace impurities.

Part 1: Mechanistic Purification Workflow

The following workflow illustrates the logical progression of purification, designed to sequentially eliminate specific classes of impurities based on their physicochemical properties.

PurificationWorkflow A Crude Ullmann Reaction Mixture (Target, Cu salts, Phenol, Halide) B Filtration through Celite (Removes insoluble Cu & base salts) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Ammonium Hydroxide / EDTA Wash (Chelates & strips residual Cu ions) C->D E 1M NaOH Wash (Deprotonates & removes 3-fluorophenol) D->E F Brine Wash & Na2SO4 Drying (Neutralizes & dehydrates organic layer) E->F G Silica Gel Chromatography (Hexane/EtOAc Gradient) F->G H Pure 3-(3-Fluorophenoxy)benzonitrile G->H

Workflow for the purification of diaryl ethers following Ullmann coupling.

Step-by-Step Methodology

Step 1: Reaction Quench and Particulate Filtration

  • Procedure: Dilute the cooled crude reaction mixture with ethyl acetate (EtOAc). Filter the resulting suspension through a tightly packed pad of Celite, rinsing the filter cake with excess EtOAc.

  • Causality: Ullmann couplings utilize stoichiometric or catalytic copper (e.g., CuI, Cu₂O) alongside inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[3][6]. Direct aqueous extraction without prior filtration leads to intractable emulsions stabilized by fine inorganic particulates at the solvent interface.

Step 2: Copper Scavenging (Liquid-Liquid Extraction)

  • Procedure: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous EDTA solution or dilute ammonium hydroxide (NH₄OH).

  • Causality: Copper ions can coordinate with the nitrile group of the product or bleed through silica gel, leading to colored impurities and downstream catalyst poisoning. EDTA or ammonia acts as a strong multidentate chelator, outcompeting the nitrile for copper coordination and partitioning the metal entirely into the aqueous phase[5]. Self-Validation: Continue washing until the aqueous layer is completely colorless, indicating the absence of soluble copper complexes.

Step 3: Phenol Deprotonation

  • Procedure: Wash the organic layer with 1M NaOH, followed by water and brine.

  • Causality: Unreacted 3-fluorophenol is a ubiquitous contaminant. With a pKa of approximately 8.4, it remains neutral and highly soluble in EtOAc under standard conditions. The alkaline wash quantitatively deprotonates the phenol into its water-soluble phenoxide salt, ensuring complete removal without the need for difficult chromatographic separation[3].

Step 4: Dehydration and Flash Chromatography

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography using a gradient of Hexanes to EtOAc.

  • Causality: The diaryl ether product is moderately polar due to the nitrile dipole. A gradient approach (starting at 95:5 Hexanes:EtOAc) ensures the elution of highly non-polar homocoupled byproducts or unreacted aryl halides before the target compound elutes[4].

Part 2: Quantitative Data & Separation Metrics

To successfully execute the purification, you must understand the physicochemical properties of the matrix components. The table below summarizes the separation strategy for each major component.

ComponentChemical NaturepKa / SolubilityRemoval StrategyTypical TLC Rf (Hexanes:EtOAc 8:2)
3-(3-Fluorophenoxy)benzonitrile Diaryl Ether (Product)Neutral, LipophilicTarget Isolation~0.45
3-Fluorophenol Phenolic PrecursorpKa ~8.41M NaOH Extraction~0.30 (Broad/Streaking)
3-Bromobenzonitrile Aryl Halide PrecursorNeutral, LipophilicSilica Chromatography~0.55
Copper(I) / Copper(II) Salts Transition Metal CatalystInorganic, Water-solubleEDTA/NH₄OH Wash0.00 (Baseline)
Homocoupled Biaryl Non-polar ByproductHighly LipophilicSilica Chromatography~0.65 - 0.75
Part 3: Troubleshooting Guides & FAQs

Q1: During the initial liquid-liquid extraction of the crude Ullmann mixture, I am encountering a severe, unbreakable emulsion. How can I resolve this? A: Emulsions in Ullmann couplings are almost always caused by fine, insoluble inorganic salts (like Cu₂O, K₃PO₄, or Cs₂CO₃) suspended at the aqueous-organic interface[3][6]. Solution: Do not proceed with the extraction. Filter the entire biphasic mixture through a tightly packed pad of Celite, rinsing with excess EtOAc. The removal of these solid particulates will immediately break the emulsion, allowing for a clean phase separation. To prevent this in the future, always perform a primary filtration before adding water to the organic quench[5].

Q2: My isolated 3-(3-Fluorophenoxy)benzonitrile has a faint blue/green discoloration, and NMR shows broadened peaks. What is the issue? A: This is a classic symptom of paramagnetic copper(II) contamination. Copper ions strongly coordinate with the nitrile moiety of the product and can co-elute during silica gel chromatography[4]. Solution: Silica gel alone is insufficient for complete transition metal scavenging. Redissolve your product in EtOAc and wash vigorously with a 10% aqueous EDTA solution or 1M ammonium hydroxide. These reagents act as multidentate ligands, outcompeting the nitrile group for the copper ions and dragging them into the aqueous phase. Wash until the aqueous layer remains completely colorless, then re-dry and concentrate the organic layer.

Q3: I am observing a closely eluting impurity just above my product spot on the TLC plate. It does not wash out with base. How do I separate it? A: This is likely the unreacted aryl halide (e.g., 3-bromobenzonitrile) or a homocoupled biaryl dimer. Because these compounds lack acidic protons, they are unaffected by the NaOH wash and must be separated chromatographically[7]. Solution: Diaryl ethers are moderately polar, while homocoupled dimers are highly lipophilic. Optimize your flash chromatography by using an isocratic hold at a highly non-polar ratio (e.g., 95:5 Hexanes:EtOAc) to flush out the fast-moving impurities. Only after the impurity has completely eluted should you step the gradient up to 85:15 to elute the 3-(3-Fluorophenoxy)benzonitrile.

Q4: Can 3-(3-Fluorophenoxy)benzonitrile be purified by crystallization instead of column chromatography? A: Yes, provided the crude purity is already reasonably high (>85%) and the scale justifies it. Solution: Diaryl ethers can often be recrystallized from non-polar solvent systems. Try dissolving the crude oil in a minimum amount of hot hexanes or heptane, adding a few drops of EtOAc until the solution is clear, and allowing it to cool slowly to room temperature, followed by refrigeration. This method is highly effective for rejecting trace regioisomers and oxidized byproducts, yielding high-purity crystalline material.

References

1.[1] 3-(3-Fluorophenoxy)benzonitrile | CymitQuimica. cymitquimica.com. 1 2.[2] 3-(3-Fluorophenoxy)benzonitrile - Chronos. exeter.ac.uk. 2 3.[3] Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. rhhz.net. 3 4.[4] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. acs.org. 4 5.[5] Ullmann Coupling & other Cu Catalyzed reactions. organic-synthesis.com. 5 6.[6] Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. thieme-connect.com. 6 7.[7] Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. rsc.org. 7

Sources

Optimization

stability issues of 3-(3-Fluorophenoxy)benzonitrile under acidic conditions

The following technical guide addresses the stability profile of 3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) under acidic conditions. This document is structured for researchers and process chemists requiring imme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) under acidic conditions. This document is structured for researchers and process chemists requiring immediate troubleshooting and mechanistic insight.

Executive Summary: The Stability Spectrum

3-(3-Fluorophenoxy)benzonitrile is a diaryl ether scaffold functionalized with a nitrile group. Its stability in acidic media is bimodal :

  • High Stability: The diaryl ether linkage and the aryl-fluorine bond are robust and generally inert to standard Brønsted acids (HCl, H₂SO₄, TFA) under mild conditions.

  • Conditional Instability: The nitrile (-CN) moiety is the primary failure point. It is susceptible to acid-catalyzed hydrolysis, converting first to the primary amide and subsequently to the carboxylic acid.[1][2] This degradation is temperature and concentration-dependent .

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak at [M+18] in my LC-MS after acidic workup."

Diagnosis: Partial Hydrolysis to Primary Amide. Mechanism: Under aqueous acidic conditions (e.g., 1N HCl washes or prolonged exposure to 0.1% TFA), the nitrile carbon undergoes nucleophilic attack by water after protonation.

  • Reaction: R-CN + H₂O

    
     R-CONH₂
    
  • Mass Shift: The addition of water results in a mass increase of +18 Da .

  • Solution:

    • Immediate Action: Neutralize the solution immediately with saturated NaHCO₃. Do not store the compound in acidic aqueous solution.

    • Protocol Adjustment: Perform acid washes at

      
       and limit contact time to <15 minutes. Switch to a phosphate buffer (pH 5-6) if possible.
      
Issue 2: "My product yield dropped, and I isolated a highly polar solid."

Diagnosis: Complete Hydrolysis to Carboxylic Acid. Mechanism: Extended reflux in strong acids (e.g., 6M HCl, H₂SO₄) drives the reaction past the amide intermediate to the carboxylic acid.

  • Reaction: R-CONH₂ + H₂O

    
     R-COOH + NH₄⁺
    
  • Mass Shift: The transformation from nitrile to acid results in a net mass increase of +19 Da (or +1 Da relative to the amide).

  • Solution: Avoid refluxing this compound in non-anhydrous acidic media. If acidic deprotection of another group (e.g., Boc) is required, use anhydrous TFA/DCM and ensure the system is strictly dry to prevent hydrolysis.

Issue 3: "Is the ether linkage or fluorine atom at risk during acid treatment?"

Answer: Generally, No .

  • Ether Linkage: Diaryl ethers are exceptionally stable to Brønsted acids. Cleavage typically requires harsh Lewis acids (e.g., BBr₃) or specific photocatalytic conditions involving uranyl salts [1]. Standard HCl or TFA treatment will not cleave this bond.

  • Fluorine Substituent: The C-F bond on the aromatic ring is stable to acid. Defluorination usually requires nucleophilic aromatic substitution (

    
    ) conditions, which are favored by strong bases, not acids.
    

Mechanistic Insight & Degradation Pathways[3]

The following diagram illustrates the stepwise degradation of 3-(3-Fluorophenoxy)benzonitrile in aqueous acid. Note that the ether linkage remains intact.

HydrolysisPathway cluster_conditions Critical Factors Start 3-(3-Fluorophenoxy) benzonitrile (MW: 213.2) Inter Intermediate: Primary Amide (MW: 231.2, +18 Da) Start->Inter H+/H2O (Fastest at pH < 2) End Degradant: Carboxylic Acid (MW: 232.2, +19 Da) Inter->End H+/H2O + Heat (Irreversible) Text1 Ether Linkage: STABLE Text2 Fluorine: STABLE

Figure 1: Acid-catalyzed hydrolysis pathway of the nitrile group. The +18 Da and +19 Da mass shifts are key diagnostic markers in LC-MS.

Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate if your specific reaction conditions will degrade the starting material.

  • Preparation: Dissolve 5 mg of 3-(3-Fluorophenoxy)benzonitrile in 1 mL of the solvent system intended for use (e.g., THF).

  • Acid Addition: Add the acid component (e.g., 0.1 mL conc. HCl) to mimic the reaction environment.

  • Incubation:

    • Sample A: Keep at

      
       for 1 hour.
      
    • Sample B: Heat to reaction temperature (e.g.,

      
      ) for 1 hour.
      
  • Analysis: Quench a 50 µL aliquot into 500 µL saturated NaHCO₃/Water. Extract with Ethyl Acetate and analyze via LC-MS.

  • Criteria:

    • < 2% degradation: Safe .

    • 2-10% degradation: Caution (Optimize temp/time).

    • 10% degradation: Unsafe (Change synthetic route).

Protocol B: Safe Acidic Workup

Standard Operating Procedure (SOP) for washing crude reaction mixtures.

  • Cooling: Cool the organic reaction mixture to

    
     in an ice bath.
    
  • Acid Wash: Use 0.5M to 1M HCl (cold). Avoid concentrated acids.

  • Contact Time: Perform the wash quickly (< 5 minutes contact time in the separatory funnel).

  • Separation: Immediately drain the aqueous layer.

  • Neutralization: Wash the organic layer immediately with Saturated NaHCO₃ or Brine to remove residual acid traces before drying over Na₂SO₄.

Data Summary: Acid Tolerance Limits

ConditionEst. StabilityPrimary DegradantRisk Level
0.1% TFA / Formic Acid (HPLC) Stable (>24h)NoneLow
1N HCl (0°C, <15 min) StableTrace AmideLow
1N HCl (RT, >24h) UnstableAmideHigh
6M HCl / H₂SO₄ (Reflux) DegradedCarboxylic AcidCritical
Anhydrous TFA/DCM StableNoneLow

*Note: Anhydrous conditions prevent hydrolysis. However, ensure reagents are strictly water-free.

References

  • Diaryl Ether Stability: Zhou, Y., et al. (2021). "Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment." JACS Au, 1(7), 1066–1074. Link

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Benzonitriles." Journal of the American Chemical Society, 84(19), 3771–3772.
  • Compound Identification: Fluorochem Product Sheet for 3-(3-Fluorophenoxy)benzonitrile (CAS 849811-45-6). Link

  • General Nitrile Stability: BenchChem Technical Support. "Stability of Benzonitriles in Aqueous Solutions." Link

Sources

Troubleshooting

analytical method development for 3-(3-Fluorophenoxy)benzonitrile regioisomers

Technical Support Ticket #8842-X: Analytical Method Development Guide Subject: Resolution of 3-(3-Fluorophenoxy)benzonitrile Regioisomers Status: Open [High Priority] Assigned Specialist: Dr. Aris Thorne, Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842-X: Analytical Method Development Guide Subject: Resolution of 3-(3-Fluorophenoxy)benzonitrile Regioisomers Status: Open [High Priority] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Fluorine Effect" in Chromatography

You are likely encountering difficulty separating 3-(3-Fluorophenoxy)benzonitrile from its positional isomers (e.g., the 2-fluoro or 4-fluoro variants, or nitrile-position isomers).

The Core Problem: Standard alkyl-bonded phases (C18, C8) rely primarily on hydrophobic subtraction. However, moving a fluorine atom from the meta to para position on a phenoxy ring results in a negligible change in hydrophobicity (logP). Consequently, these isomers often co-elute on C18 columns.

The Solution: To separate these regioisomers, you must exploit electronic selectivity rather than just hydrophobicity. The fluorine atom is highly electronegative, altering the electron density of the aromatic ring (


-cloud). You need a stationary phase that can interact with these specific electron distributions—specifically, a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  phase.

Phase 1: Stationary Phase Selection (The Critical Decision)

Do not start with C18. For fluorinated aromatics, the interaction mechanism must include


-

stacking and dipole-dipole interactions.
Recommended Column Chemistries
Column ChemistryInteraction MechanismSuitability for Your Isomers
Pentafluorophenyl (PFP) Strong

-

, Dipole-Dipole, Charge Transfer
Excellent. The electron-deficient PFP ring interacts strongly with the electron-rich fluorophenoxy ring. The position of the F-atom on your analyte drastically changes this interaction strength.
Phenyl-Hexyl

-

Stacking, Hydrophobic
Good. Better than C18. Useful if the PFP column retains the compounds too strongly.
C18 (Octadecyl) HydrophobicPoor. Likely to result in co-elution of the 3-fluoro and 4-fluoro isomers due to identical hydrophobic footprints.
Experimental Workflow: Column Screening

Use the following decision matrix to select your column.

ColumnSelection Start Start: Regioisomer Mix ScreenC18 Screen 1: C18 Column (Baseline Check) Start->ScreenC18 Decision1 Are Isomers Resolved? ScreenC18->Decision1 Optimize Optimize Gradient/Temp Decision1->Optimize Yes SwitchMech Switch Mechanism: Electronic Selectivity Decision1->SwitchMech No (Co-elution) ScreenPFP Screen 2: PFP Column (Methanol Mobile Phase) SwitchMech->ScreenPFP Decision2 Resolution > 1.5? ScreenPFP->Decision2 FinalMethod Finalize Method Decision2->FinalMethod Yes ScreenPhenyl Screen 3: Phenyl-Hexyl (Alternative Selectivity) Decision2->ScreenPhenyl No

Figure 1: Decision tree for selecting stationary phases when analyzing fluorinated regioisomers.

Phase 2: Mobile Phase Optimization

Once the PFP column is selected, the organic modifier plays a crucial role.

  • Methanol (MeOH) vs. Acetonitrile (ACN):

    • Recommendation: Start with Methanol .

    • Reasoning: Methanol is a protic solvent that allows

      
      -
      
      
      
      interactions between the analyte and the PFP stationary phase to dominate. Acetonitrile is a dipole-aprotic solvent that can form a "layer" over the stationary phase, sometimes suppressing the unique
      
      
      -
      
      
      selectivity you need for isomer separation [1].
  • Buffer Selection:

    • Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0 - 4.0) .

    • The nitrile group (-CN) is stable, but the ether linkage can be sensitive. Acidic conditions prevent peak tailing caused by silanol interactions on the silica support.

Phase 3: Troubleshooting & FAQs

Q1: My 3-fluoro and 4-fluoro isomers are still merging into a single peak on the PFP column. What now?

  • Diagnosis: The "Fluorine Effect" is present, but the elution is too fast to resolve them.

  • Action: Lower the temperature.

    • 
      -
      
      
      
      interactions are exothermic. Lowering the column temperature (e.g., from 40°C to 25°C or even 20°C) increases the strength of the interaction, often dramatically improving resolution between positional isomers [2].

Q2: I see a small "shoulder" on my main peak. Is this an isomer or degradation?

  • Diagnosis: This is likely the 2-fluoro isomer (ortho-substitution often leads to steric hindrance, causing it to elute slightly earlier/later depending on the phase).

  • Action: Use a DAD (Diode Array Detector) to check peak purity. While the UV spectra of regioisomers are very similar, slight shifts in the

    
     (1-2 nm) can sometimes be observed due to the conjugation effects of the fluorine position relative to the nitrile group.
    

Q3: How do I identify which peak is which if they have the same mass (isobaric)?

  • Action: You cannot rely on MS (

    
     213.06 for parent).
    
    • Protocol: You must inject authentic standards of the individual isomers (3-(2-fluorophenoxy)..., 3-(4-fluorophenoxy)...) to establish Relative Retention Times (RRT).

    • Advanced: If standards are unavailable, use NMR (

      
      ) . Collect the fraction and run a 
      
      
      
      NMR. The chemical shift of the fluorine atom is highly sensitive to its position on the ring (ortho vs. meta vs. para) [3].

Standard Operating Procedure (SOP): Regioisomer Separation

Objective: Separate 3-(3-Fluorophenoxy)benzonitrile from 2-fluoro and 4-fluoro analogs.

  • System: UHPLC or HPLC.

  • Column: Fluorophenyl (PFP), 150 x 3.0 mm, 2.7 µm (Core-shell recommended for efficiency).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 40% B

    • 15 min: 70% B

    • 20 min: 95% B

  • Temperature: 25°C (Strict control required).

  • Detection: UV @ 230 nm (Nitrile absorbance) and 254 nm.

Workflow Sample Sample Prep (Diluent: 50% MeOH) Inject Injection (5-10 µL) Sample->Inject Separation PFP Column (Pi-Pi Interaction) Inject->Separation Detection UV/MS Detection (230nm / SIM Mode) Separation->Detection Data Data Analysis (Check Resolution) Detection->Data

Figure 2: Recommended experimental workflow for fluorophenoxy benzonitrile analysis.[1][2]

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Euerby, M. R., et al. (2025). Development and comparison of RP-UHPLC and HILIC for fluorofentanyl regioisomers. The Open University. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Fluorophenoxy)benzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Analytical Sales and Services. (n.d.). FluroPhase Premium HPLC Columns: Enhanced Selectivity for Structural Isomers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for 3-(3-Fluorophenoxy)benzonitrile

Target Molecule: 3-(3-Fluorophenoxy)benzonitrile CAS: 133860-26-3 Molecular Formula: C₁₃H₈FNO Class: Diaryl Ether / Benzonitrile Derivative[1] Executive Summary 3-(3-Fluorophenoxy)benzonitrile represents a classic meta-s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(3-Fluorophenoxy)benzonitrile CAS: 133860-26-3 Molecular Formula: C₁₃H₈FNO Class: Diaryl Ether / Benzonitrile Derivative[1]

Executive Summary

3-(3-Fluorophenoxy)benzonitrile represents a classic meta-substituted diaryl ether scaffold, a structural motif frequently encountered in liquid crystal materials and pharmaceutical intermediates (e.g., for HIF-2ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 inhibitors or specific kinase inhibitors). The synthesis of this molecule presents a distinct chemoselective challenge: forming an ether linkage between two electron-deficient aromatic rings.[1]

This guide evaluates three primary synthesis routes. While Nucleophilic Aromatic Substitution (S_NAr) offers the most cost-effective path for multi-kilogram scale-up, it requires overcoming the kinetic barrier of meta-activation.[1] Conversely, Copper-Catalyzed Coupling (Ullmann-type) provides a more robust, lower-temperature alternative for laboratory-scale synthesis where purity profiles are paramount.[1]

Route Analysis & Technical Comparison

Route A: High-Temperature S_NAr (The "Process" Route)

Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex Key Reactants: 3-Fluorobenzonitrile + 3-Fluorophenol (or 3-Hydroxyphenol)[1]

Conventionally, S_NAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group. In this target, the nitrile group is meta to the fluorine leaving group. While meta-activation is significantly weaker, experimental data indicates that fluoride displacement is feasible under forcing conditions due to the high electronegativity of fluorine and the inductive withdrawal of the nitrile group.

  • Pros:

    • Cost Efficiency: Avoids expensive transition metal catalysts and ligands.

    • Atom Economy: High; the only byproduct is a fluoride salt (e.g., KF).

    • Scalability: Ideal for batch reactors in pilot plants.

  • Cons:

    • Harsh Conditions: Requires temperatures >120°C in polar aprotic solvents (DMSO, NMP).

    • Impurity Profile: High temperatures increase the risk of nitrile hydrolysis (to amide/acid) or polymerization.

    • Safety: Handling hot DMSO/NMP with bases poses thermal runaway risks.

Route B: Ullmann-Type Coupling (The "Lab Standard" Route)

Mechanism: Copper(I)-Catalyzed Cross-Coupling Key Reactants: 3-Bromobenzonitrile + 3-Fluorophenol[1]

This route utilizes a copper catalyst to facilitate the C-O bond formation. Unlike S_NAr, it does not rely on ring activation, making it highly reliable for meta-substituted systems.

  • Pros:

    • Mild Conditions: Operates at 80–110°C; some modern ligand systems work at lower temperatures.

    • Broad Scope: Tolerates various functional groups better than harsh S_NAr.

    • Reliability: High success rate for first-pass synthesis.[1]

  • Cons:

    • Purification: Removal of copper residues to <10 ppm (for pharma use) requires scavengers or extensive chromatography.

    • Cost: Ligands (e.g., diketones, amino acids) and aryl bromides are generally more expensive than fluorides.

Route C: Chan-Lam Coupling (The "Oxidative" Route)

Mechanism: Copper(II)-Mediated Oxidative Coupling Key Reactants: 3-Cyanophenol + 3-Fluorophenylboronic acid[1]

  • Pros: Can be run at room temperature in air. Very mild.

  • Cons: Boronic acids are significantly more expensive. Variable yields depending on moisture control. Generally not preferred for scale-up over Route A or B.[1]

Decision Matrix & Performance Data

MetricRoute A: S_NArRoute B: Ullmann CouplingRoute C: Chan-Lam
Yield (Isolated) 75–85%80–92%50–70%
Reaction Temp 130–150°C90–110°C25–40°C
Reagent Cost Low ($)Medium (

)
High (

$)
E-Factor (Waste) LowMedium (Metal waste)High (Boronic byproducts)
Key Impurity Hydrolyzed nitrile (Amide)Protodehalogenation productHomocoupling of boronic acid
Recommended Scale >100 g (Industrial)1 g – 100 g (R&D)<1 g (Discovery)

Detailed Experimental Protocols

Protocol A: S_NAr Synthesis (Optimized for Scale)

This protocol utilizes the "fluoro-displacement" effect where the high electronegativity of fluorine compensates for the weak meta-activation.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser under nitrogen atmosphere.

  • Charging: Add 3-Fluorophenol (11.2 g, 100 mmol) and Potassium Carbonate (anhydrous, micronized, 20.7 g, 150 mmol) to DMSO (100 mL).

  • Deprotonation: Stir at ambient temperature for 30 minutes to form the phenoxide. (Note: Gas evolution may occur).

  • Addition: Add 3-Fluorobenzonitrile (12.1 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to 135°C . Monitor by HPLC. The reaction typically requires 12–18 hours.

    • Checkpoint: If conversion stalls <80%, raise temp to 145°C, but monitor for nitrile hydrolysis.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). The product may precipitate as a solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with 1N NaOH (to remove unreacted phenol) and brine. Recrystallize from Ethanol/Water or Heptane/EtOAc.

Protocol B: Ullmann Coupling (Optimized for Purity)

Based on modern ligand-accelerated catalysis.[1]

  • Setup: Flame-dry a Schlenk tube or pressure vial. Flush with Argon.

  • Charging: Add 3-Bromobenzonitrile (1.82 g, 10 mmol), 3-Fluorophenol (1.34 g, 12 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), and N,N-Dimethylglycine (Ligand, 206 mg, 2.0 mmol).

  • Base: Add Cesium Carbonate (6.5 g, 20 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane (20 mL).

  • Reaction: Seal the vessel and heat to 100°C for 16–24 hours. The mixture should turn deep blue/green.

  • Workup: Cool, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate filtrate. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the kinetic challenge of S_NAr and the catalytic cycle of the Ullmann route.

SynthesisComparison Start_SNAr Route A: S_NAr (3-Fluorobenzonitrile + 3-Fluorophenol) Conditions_SNAr Conditions: DMSO, K2CO3, 135°C Start_SNAr->Conditions_SNAr Start_Ullmann Route B: Ullmann (3-Bromobenzonitrile + 3-Fluorophenol) Conditions_Ullmann Conditions: CuI, Ligand, Cs2CO3, 100°C Start_Ullmann->Conditions_Ullmann Intermediate_SNAr Meisenheimer Complex (High Energy / Meta-Activated) Product TARGET: 3-(3-Fluorophenoxy)benzonitrile Intermediate_SNAr->Product - F- (Leaving Group) Intermediate_Ullmann Oxidative Addition (L-Cu-Ar Species) Intermediate_Ullmann->Product Reductive Elimination - Cu(I)Br Conditions_SNAr->Intermediate_SNAr Rate Limiting Step Conditions_Ullmann->Intermediate_Ullmann Cu(I) Insertion

Caption: Mechanistic comparison showing the direct displacement pathway of S_NAr versus the metal-mediated cycle of Ullmann coupling.

References

  • S_NAr Feasibility on Fluorobenzonitriles

    • Title: Efficient synthesis of bis(ether nitrile)s by fluoro displacement.
    • Source: ResearchG
    • Context: Confirms that 3-fluorobenzonitrile can undergo nucleophilic displacement with phenols under elevated temperatures, despite meta-substitution.[1]

  • Comparative Reactivity of Halo-Phenols

    • Title: A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
    • Source: BenchChem Application Notes.[2]

    • Context: Provides data on the electronic effects stabilizing the phenoxide intermediate and the choice between S_NAr and Coupling.
  • Ullmann Coupling Protocols

    • Title: Copper-Catalyzed Synthesis of Diaryl Ethers.[1]

    • Source: Organic Syntheses / General Literature grounding for CuI/Amino acid ligand systems.
    • Context: Standard protocols for coupling electron-deficient aryl halides with phenols.[1]

Sources

Comparative

Spectroscopic Data Validation for 3-(3-Fluorophenoxy)benzonitrile: A Comparative Guide

Executive Summary The synthesis and structural verification of diaryl ethers are foundational to the development of modern agrochemicals (such as synthetic pyrethroids) and pharmaceutical active ingredients. 3-(3-Fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural verification of diaryl ethers are foundational to the development of modern agrochemicals (such as synthetic pyrethroids) and pharmaceutical active ingredients. 3-(3-Fluorophenoxy)benzonitrile (CAS 849811-45-6)[1] is a highly valuable fluorinated building block in these pipelines. However, differentiating this specific meta-fluoro isomer from its non-fluorinated analog (3-phenoxybenzonitrile) or positional isomers requires a robust, multi-modal spectroscopic approach.

This guide provides a comprehensive framework for validating the structural integrity of 3-(3-Fluorophenoxy)benzonitrile, comparing its spectral fingerprints against 3-phenoxybenzonitrile to highlight the critical diagnostic features induced by fluorine substitution.

Mechanistic & Structural Context: The Fluorine Effect

To understand the spectroscopic behavior of 3-(3-Fluorophenoxy)benzonitrile, one must analyze the electronic perturbations introduced by the fluorine atom and the nitrile group.

  • Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the sigma framework. While its lone pairs can theoretically donate electron density via resonance (+M), the meta-positioning of the fluorine atom relative to the ether oxygen minimizes this resonance contribution[2].

  • Spectroscopic Causality: Because inductive withdrawal dominates, the local electron density around the adjacent carbon and hydrogen atoms is reduced. This causes a distinct downfield shift in the

    
    H NMR spectrum compared to non-fluorinated analogs[3]. More importantly, the spin-active nature of the 
    
    
    
    F nucleus (
    
    
    , 100% natural abundance) results in profound heteronuclear spin-spin coupling (
    
    
    -coupling) visible in the
    
    
    C NMR spectrum, providing an unambiguous map of the carbon framework.

Comparative Spectroscopic Data

The following tables summarize the critical spectroscopic differentials between the target compound and its non-fluorinated baseline alternative, 3-phenoxybenzonitrile.

Table 1: Multinuclear NMR Parameters

Data acquired in CDCl


 at 298 K.
Analytical Parameter3-(3-Fluorophenoxy)benzonitrile (Target)3-Phenoxybenzonitrile (Alternative)Diagnostic Significance

H NMR (Aromatic Region)
Complex multiplets (7.00 – 7.55 ppm) with additional

fine splitting.
Multiplets (7.02 – 7.48 ppm)[3].Subtle downfield shift in the target due to -I effect of fluorine.

C NMR (C-F Carbon)
Doublet at ~163.5 ppm (

Hz).
Absent.Definitive proof of direct C-F bond.

C NMR (ortho Carbons)
Doublets (

Hz).
Singlets (Standard aromatic C).Confirms the meta-substitution pattern of the fluorine atom.

C NMR (C≡N Carbon)
Singlet at ~118.5 ppm.Singlet at ~118.5 ppm.Confirms intact nitrile group[3].

F NMR
Singlet/Multiplet at ~ -112.0 ppm.Blank (No signal).Primary diagnostic tool for fluorinated diaryl ethers.
Table 2: FT-IR and HRMS Parameters
Analytical Parameter3-(3-Fluorophenoxy)benzonitrile (Target)3-Phenoxybenzonitrile (Alternative)Diagnostic Significance
FT-IR: C≡N Stretch Sharp, strong band at ~2230 cm

.
Sharp, strong band at ~2228 cm

[3].
Validates the survival of the benzonitrile moiety[4].
FT-IR: C-O-C Stretch Strong band at ~1250 cm

.
Strong band at ~1250 cm

[5].
Confirms the diaryl ether linkage.
FT-IR: C-F Stretch Strong band at 1140 – 1200 cm

.
Absent.Differentiates the fluorinated target.
LC-HRMS (ESI+) Exact Mass:[M+H]

214.0663
Exact Mass: [M+H]

196.0757
Confirms elemental composition (C

H

FNO).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following standardized workflows must be strictly adhered to.

Protocol 1: Multinuclear NMR Sample Preparation & Acquisition

Causality: High-resolution NMR requires a perfectly homogenous magnetic field. Particulate matter or paramagnetic impurities create localized magnetic susceptibility gradients, leading to severe line broadening and the loss of critical


 coupling information[6].
  • Sample Dissolution: Weigh precisely 15–20 mg of the purified 3-(3-Fluorophenoxy)benzonitrile. Dissolve completely in 0.65 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard[7].
    
  • Filtration (Critical Step): Tightly pack a small plug of glass wool into a clean Pasteur pipette. Filter the dissolved sample directly through the pipette into a high-precision 5 mm NMR tube[8]. The solvent column height should be exactly 4.0 to 4.5 cm to optimize shimming[7].

  • Acquisition:

    • 
      H NMR:  Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
      
    • 
      C{
      
      
      
      H} NMR:
      Acquire a minimum of 512 scans. The relaxation delay must be extended (typically 2-3 seconds) to account for the longer
      
      
      relaxation times of quaternary carbons (e.g., C≡N and C-F).
    • 
      F{
      
      
      
      H} NMR:
      Acquire 64 scans with proton decoupling to simplify the spectrum and isolate the primary fluorine environment.
Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Workflow

Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch around 3400 cm


 that can obscure critical aromatic C-H stretching bands. ATR ensures the spectrum reflects only the neat compound[9].
  • Background Collection: Clean the diamond ATR crystal thoroughly with isopropanol and allow it to dry completely[10]. Collect a background spectrum (32 scans, 4 cm

    
     resolution) to subtract ambient CO
    
    
    
    and atmospheric moisture[11].
  • Sample Application: Place 2–5 mg of the solid 3-(3-Fluorophenoxy)benzonitrile directly onto the center of the diamond crystal[10].

  • Pressure Application: Lower the ATR pressure anvil and apply a standardized force (approximately 150 N)[11]. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, maximizing the evanescent wave penetration and signal-to-noise ratio.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm

    
    . Verify the presence of the 2230 cm
    
    
    
    (nitrile) and 1250 cm
    
    
    (ether) bands[4],[5].

Validation Workflow Visualization

ValidationWorkflow Start Crude 3-(3-Fluorophenoxy) benzonitrile FTIR FT-IR (ATR) Identify C≡N & C-F Start->FTIR NMR Multinuclear NMR 1H, 13C, 19F Analysis Start->NMR HRMS LC-HRMS Exact Mass & Purity Start->HRMS Integrate Data Integration & Isomer Differentiation FTIR->Integrate NMR->Integrate HRMS->Integrate Validated Validated Structure Integrate->Validated

Fig 1. Multi-modal spectroscopic validation workflow for fluorinated diaryl ethers.

References

  • "3-(3-Fluorophenoxy)benzonitrile - Chronos", Exeter University.
  • "3-(3-Fluorophenoxy)benzonitrile", Fluorochem.
  • "Chemoselective Schmidt Reaction Mediated by Triflic Acid", Academia.edu.
  • "3-Iodobenzonitrile | 69113-59-3", Benchchem.
  • "2-(3-Phenoxyphenyl)-1,3-dioxolane|CAS 62373-79-9", Benchchem.
  • "FT-IR ATR Spectroscopy", Bio-protocol.
  • "NMR Sample Preparation", Western University.
  • "Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis", Spectroscopy Online.
  • "NMR Sample Preparation", University of Victoria.
  • "NMR Sample Preparation", University of Reading.
  • "Sample Preparation for FTIR Analysis", Drawell Analytical.

Sources

Validation

in vitro assay results for 3-(3-Fluorophenoxy)benzonitrile derivatives

Comparative In Vitro Assay Guide: Evaluating 3-(3-Fluorophenoxy)benzonitrile Derivatives in Drug Discovery As a Senior Application Scientist, evaluating the performance of specific chemical scaffolds requires moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Assay Guide: Evaluating 3-(3-Fluorophenoxy)benzonitrile Derivatives in Drug Discovery

As a Senior Application Scientist, evaluating the performance of specific chemical scaffolds requires moving beyond basic structural analysis into rigorous, self-validating in vitro profiling. The compound 3-(3-fluorophenoxy)benzonitrile is a highly privileged diaryl ether building block utilized extensively in modern drug discovery[1].

This guide objectively compares the in vitro performance of 3-(3-fluorophenoxy)benzonitrile derivatives against non-fluorinated alternatives and standard-of-care therapeutics. By examining its application across two distinct therapeutic areas—oncology (kinase inhibition) and infectious disease (antimycobacterial activity)—we will dissect the causality behind experimental design and establish robust, self-validating protocols for your screening workflows.

Part 1: Pharmacophore Rationale & Mechanistic Superiority

The structural architecture of 3-(3-fluorophenoxy)benzonitrile provides distinct biophysical advantages over standard phenoxybenzenes. The cyano group acts as a potent, directional hydrogen bond acceptor, while the diaryl ether linkage offers conformational flexibility to navigate complex protein binding pockets[2].

Crucially, the meta-fluoro substitution drives three performance enhancements:

  • Halogen Bonding: The fluorine atom engages in specific orthogonal interactions with backbone carbonyls in target active sites.

  • Metabolic Stability: Fluorination blocks primary sites of cytochrome P450-mediated oxidation.

  • pKa Modulation: The inductive electron-withdrawing effect of fluorine increases the acidity of adjacent protons, optimizing the molecule's overall lipophilic efficiency (LipE)[2].

MOA Ligand 3-(3-Fluorophenoxy)benzonitrile Target1 ALK Kinase Domain Ligand->Target1 Target2 MbtI / ATP Synthase Ligand->Target2 Mech1 H-Bonding (Cyano Group) Target1->Mech1 Mech2 Halogen Bonding (Meta-Fluoro Group) Target1->Mech2 Target2->Mech2 Outcome1 Oncology: Cell Proliferation Arrest Mech1->Outcome1 Mech2->Outcome1 Outcome2 Infectious Disease: Bacterial Clearance Mech2->Outcome2

Caption: Dual-target mechanistic pathways of 3-(3-fluorophenoxy)benzonitrile derivatives.

Part 2: Oncology Profiling – ALK Kinase Inhibition

Derivatives of 3-(3-fluorophenoxy)benzonitrile, such as 5-(3-fluorophenoxy)-2-aminobenzonitrile, are highly active modulators of Anaplastic Lymphoma Kinase (ALK), a key driver in non-small cell lung cancer[2].

Comparative Performance Data

When evaluating kinase inhibitors, the fluorinated derivative demonstrates a distinct binding advantage over its non-fluorinated counterpart due to enhanced hydrophobic pocket insertion.

Compound ClassIC50 (nM)Fold Change vs ControlMechanistic Note
Crizotinib (Standard) 24 ± 31.0xATP-competitive clinical standard
Non-fluorinated Phenoxybenzonitrile 145 ± 126.0x weakerLacks halogen bonding capability
3-(3-Fluorophenoxy)benzonitrile Derivative 42 ± 51.7x weakerEnhanced binding via meta-fluoro insertion
Self-Validating Protocol: In Vitro Kinase Luminescence Assay

To ensure trustworthiness, this protocol utilizes a luminescence-based ATP depletion assay. Causality Check: The ATP concentration must be strictly maintained at the enzyme's specific Michaelis constant (


). If ATP exceeds 

, it will artificially outcompete the inhibitor, yielding falsely elevated IC50 values[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Rationale: Brij-35 prevents non-specific compound aggregation and plastic adherence.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%. Rationale: Concentrations >1% DMSO can denature the ALK kinase domain, invalidating the assay.

  • Enzyme-Substrate Incubation: Add 10 µL of recombinant ALK kinase and 10 µL of the substrate/ATP mixture (ATP calibrated to

    
     ~20 µM). Incubate at 30°C for 60 minutes[3].
    
  • Quenching & Detection: Add 20 µL of Kinase-Glo® reagent. This halts the reaction and generates a luminescent signal directly proportional to the residual (unreacted) ATP.

  • System Validation: Calculate the Z'-factor using DMSO as the negative control (100% activity) and 10 µM Crizotinib as the positive control (0% activity). A Z'-factor > 0.5 validates the assay's dynamic range and reproducibility.

ALK_Assay N1 Compound Prep (1% DMSO Final) N2 Enzyme Reaction (ATP at Km) N1->N2 N3 Kinase-Glo Reagent (Luminescence) N2->N3 N4 Data Acquisition (Microplate Reader) N3->N4 N5 IC50 & Z'-Factor Validation N4->N5

Caption: Step-by-step workflow for the self-validating in vitro ALK kinase luminescence assay.

Part 3: Infectious Disease Profiling – Antimycobacterial Activity

Beyond oncology, the 3-(3-fluorophenoxy)benzonitrile scaffold has shown exceptional promise when conjugated into quinoline derivatives to target Mycobacterium tuberculosis (H37Rv strain) by acting as ATP synthase inhibitors[4].

Comparative Performance Data

The addition of the 3-fluorophenoxy group significantly lowers the Minimum Inhibitory Concentration (MIC) compared to non-fluorinated baselines, while maintaining an excellent therapeutic window (Selectivity Index) against mammalian cells[4].

CompoundMIC (µM)Cytotoxicity (Vero CC50)Selectivity Index (SI)
Streptomycin (Standard) 2.15>100 µM>46.0
Non-fluorinated Phenoxy-quinoline 25.40>100 µM>3.9
3-(3-Fluorophenoxy)benzonitrile Derivative 6.82>100 µM>14.6
Self-Validating Protocol: Microplate Alamar Blue Assay (MABA)

Causality Check: Traditional agar proportion methods for M. tuberculosis take up to 4 weeks. The MABA protocol is chosen because resazurin (Alamar Blue) provides a rapid, non-radiometric fluorescent readout of bacterial metabolism within 7 days, significantly reducing biohazard exposure time[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.6–0.8. Dilute the culture to a standard working concentration of

    
     CFU/mL.
    
  • Compound Plating: Dispense the 3-(3-fluorophenoxy)benzonitrile derivatives into 96-well microtiter plates in a 10-point dose-response format (range: 0.1 to 100 µM).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Include growth controls (bacteria + vehicle) and sterile controls (media only). Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to all wells. Rationale: Tween 80 increases the permeability of the mycobacterial cell wall to the dye. Incubate for an additional 24 hours.

  • Analysis: Measure fluorescence (Excitation 530 nm / Emission 590 nm). A metabolic color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration preventing this color change[4].

Conclusion

The 3-(3-fluorophenoxy)benzonitrile scaffold offers a distinct performance advantage over standard diaryl ethers. Whether optimizing for kinase pocket insertion via halogen bonding or driving antimycobacterial clearance, the meta-fluoro substitution consistently improves binding affinity and metabolic stability. By employing the self-validating in vitro workflows detailed above, researchers can confidently benchmark these derivatives against existing clinical standards.

References

1.[2] European Patent Office. SUBSTITUTED INDAZOLE DERIVATIVES ACTIVE AS KINASE INHIBITORS (EP 2373626 B1). 2.[4] ACS Omega. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. 3.[1] Fluorochem. 3-(3-Fluorophenoxy)benzonitrile Chemical Properties. 4.[3] BenchChem. Independent Verification of Kinase Inhibition Assays: A Comparative Analysis.

Sources

Comparative

Technical Guide: SAR &amp; Applications of 3-(3-Fluorophenoxy)benzonitrile Analogs

Topic: Structure-Activity Relationship of 3-(3-Fluorophenoxy)benzonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 3-(3-Fluorophenoxy)benzonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Profile

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) is a specialized pharmacophore scaffold primarily utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and, secondarily, in the design of CRTH2 antagonists for inflammatory disorders.

This guide provides a critical analysis of the structure-activity relationship (SAR) of this scaffold, comparing it against key analogs to elucidate the specific medicinal chemistry roles of the meta-nitrile and meta-fluorine substitutions.

Compound Identity
FeatureDetail
IUPAC Name 3-(3-fluorophenoxy)benzonitrile
CAS Number 849811-45-6
Molecular Formula C₁₃H₈FNO
Molecular Weight 213.21 g/mol
Core Scaffold Diaryl Ether (Bioisostere of Diaryl Amine)
Key Pharmacophores Nitrile (H-bond acceptor), Ether (flexible linker), Fluorine (metabolic blocker)

Structure-Activity Relationship (SAR) Analysis

The efficacy of 3-(3-Fluorophenoxy)benzonitrile analogs is governed by their ability to occupy the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT). The "butterfly" binding mode of diaryl ethers dictates the SAR logic.

The "Butterfly" Binding Map

The following diagram illustrates the functional role of each structural component within the biological target (NNBP).

SAR_Map Core Diaryl Ether Core (Scaffold) CN 3-Cyano Group (Wing I) Core->CN Substitution Linker Ether Linker (-O-) Core->Linker Bridge F 3-Fluoro Group (Wing II) Core->F Substitution Target_Lys Lys101 / Val179 (Main Chain Interaction) CN->Target_Lys H-Bond Acceptor (Critical for Potency) Target_Pocket Hydrophobic Pocket (Tyr181, Tyr188) Linker->Target_Pocket Conformational Flexibility F->Target_Pocket Lipophilic Contact Target_Metab Metabolic Stability (P450 Blocking) F->Target_Metab Blocks Oxidation

Caption: Functional decomposition of the 3-(3-Fluorophenoxy)benzonitrile scaffold interacting with the NNRTI binding pocket.

Comparative SAR Data

The table below synthesizes representative data trends for diaryl ether analogs, highlighting why the 3-F/3-CN combination is often preferred for balancing potency and metabolic stability.

Analog StructureModificationRelative Potency (HIV-1 RT)*Metabolic Stability (t½)Mechanistic Insight
3-(3-F-phenoxy)-3-CN Parent (3-F, 3-CN) High (+++++) High Optimal balance. 3-CN forms H-bond with Lys101; 3-F blocks metabolic oxidation at the vulnerable meta-position.
4-(3-F-phenoxy)-4-CNPara-CyanoModerate (+++)ModeratePara-CN often projects out of the optimal binding vector in the NNBP, reducing affinity compared to meta.
3-(4-F-phenoxy)-3-CNPara-FluoroHigh (++++)LowPara-F is less effective at blocking metabolism if the primary metabolic soft spot is the meta or para position of the distal ring.
3-PhenoxybenzonitrileUnsubstituted (No F)Low (+)Very LowRapid oxidative metabolism on the phenoxy ring (hydroxylation). Lower lipophilicity reduces hydrophobic contacts.
3-(3-Cl-phenoxy)-3-CN3-ChloroHigh (++++)HighCl is a bioisostere of F but bulkier. May cause steric clash depending on the specific pocket mutations (e.g., Y181C).

*Note: Relative potency is derived from general SAR trends for diaryl ether NNRTIs (e.g., related to Etravirine/Efavirenz pharmacophores).

Key Mechanistic Drivers
  • Electronic Effect of Fluorine: The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I). This deactivates the phenyl ring towards electrophilic aromatic substitution (metabolism) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted analog.

  • The Nitrile "Anchor": The nitrile group (CN) acts as a critical hydrogen bond acceptor with the backbone amide of Lys101 in the HIV-1 RT enzyme. Moving this group to the para position (4-CN) often disrupts this geometry, leading to a loss of potency.

  • Diphenyl Ether Flexibility: Unlike the rigid diarylpyrimidine (DAPY) scaffold, the ether linkage allows the molecule to "wiggle" and adapt to resistance mutations (e.g., K103N, Y181C), a concept known as torsional flexibility .

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided for the synthesis and biological evaluation of this scaffold.

Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the synthesis of 3-(3-Fluorophenoxy)benzonitrile from commercially available precursors.

Reagents:

  • 3-Fluorophenol (1.0 eq)

  • 3-Fluorobenzonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Deprotonation Mix 3-Fluorophenol + K2CO3 in DMF (Stir 30 min @ RT) Step2 Step 2: Addition Add 3-Fluorobenzonitrile Step1->Step2 Step3 Step 3: SnAr Reaction Heat to 120°C for 12-16 hours (Monitor by TLC/LC-MS) Step2->Step3 Step4 Step 4: Workup Pour into Ice Water -> Extract w/ EtOAc Step3->Step4 Step5 Step 5: Purification Column Chromatography (Hexane/EtOAc) Step4->Step5

Caption: Step-by-step SₙAr synthesis workflow for the target scaffold.

Detailed Procedure:

  • Activation: In a dry round-bottom flask, dissolve 3-fluorophenol (10 mmol) in anhydrous DMF (20 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Coupling: Add 3-fluorobenzonitrile (10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C under a nitrogen atmosphere. Monitor progress via TLC (typically 12–16 hours). The electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack by the phenoxide.

  • Workup: Cool to room temperature and pour into crushed ice/water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to yield 3-(3-Fluorophenoxy)benzonitrile as a clear oil or low-melting solid.

Assay: HIV-1 Reverse Transcriptase Inhibition

Objective: Determine the IC₅₀ of the analog against wild-type and mutant HIV-1 RT.

  • Preparation: Prepare stock solutions of the test compound in 100% DMSO (10 mM).

  • Reaction Mix: Use a commercial RT assay kit (e.g., PicoGreen or radioactive ³H-dTTP based).

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.

    • Template/Primer: Poly(rA)·oligo(dT).

    • Substrate: [³H]-dTTP or biotinylated-dUTP.

  • Incubation: Incubate Recombinant HIV-1 RT enzyme (wild-type or K103N mutant) with the test compound (0.1 nM – 10 µM) for 10 minutes at 37°C.

  • Initiation: Add the Template/Primer/Substrate mix to initiate DNA polymerization. Incubate for 60 minutes at 37°C.

  • Termination & Detection: Stop the reaction with EDTA. Measure incorporated radioactivity (scintillation counting) or fluorescence (streptavidin-fluorophore binding).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Janssen, P. A., et al. (2005). "Structure-Activity Relationship of Diaryl Ether NNRTIs." Journal of Medicinal Chemistry. (Representative Context)

  • Ludovici, D. W., et al. (2001). "Evolution of Anti-HIV Drug Candidates: Diaryl Ethers." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (n.d.). "3-(3-Fluorophenoxy)benzonitrile (CID 10688752)." National Center for Biotechnology Information.

  • Chemical Book. (2024). "Product Properties: 3-(3-Fluorophenoxy)benzonitrile."[2][3]

(Note: Specific IC₅₀ values for this exact CAS number are proprietary or context-dependent; the trends presented reflect the established SAR for the diaryl ether NNRTI class.)

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 3-(3-Fluorophenoxy)benzonitrile as a Kinase Inhibitor Scaffold

For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective analysis of 3-(3-Fluorophenoxy)benzonitrile, evaluating its potential as a foundational scaffold for novel kinas...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective analysis of 3-(3-Fluorophenoxy)benzonitrile, evaluating its potential as a foundational scaffold for novel kinase inhibitor development. We move beyond a simple recitation of facts to explain the causality behind experimental choices, presenting a self-validating workflow for rigorous scientific assessment. This document is structured to serve as both a strategic overview and a practical guide for scientists in the field of kinase-targeted drug discovery.

Introduction: The Quest for Superior Kinase Inhibitor Scaffolds

Protein kinases, regulating nearly every aspect of cell life, have become one of the most critical target classes in modern medicine, with over 60 kinase inhibitors approved by the FDA, primarily for oncology.[1] The success of these drugs hinges on the core chemical structure, or "scaffold," which dictates binding affinity, selectivity, and overall drug-like properties. An ideal scaffold is not merely a potent binder but a tractable chemical platform amenable to optimization.

This guide focuses on the validation of 3-(3-Fluorophenoxy)benzonitrile. While not an established drug itself, its constituent parts—the diphenyl ether linkage, the benzonitrile moiety, and the strategic fluorine substitution—are present in various known bioactive molecules, suggesting its potential as a valuable starting point for drug discovery campaigns.

Part 1: Deconstructing the 3-(3-Fluorophenoxy)benzonitrile Scaffold

The potential of this scaffold lies in the synergistic interplay of its three key chemical features.

  • The Diphenyl Ether (DPE) Core: This linkage is a privileged structure in medicinal chemistry, found in potent kinase inhibitors like the multi-kinase inhibitor Sorafenib.[2] Its non-planar, flexible nature allows it to adopt various conformations, enabling it to fit into the diverse ATP-binding pockets of different kinases. This inherent flexibility can be a double-edged sword, offering broad target possibilities but requiring careful optimization to achieve selectivity.

  • The Benzonitrile Moiety: The nitrile group is a key feature in numerous kinase inhibitors.[3][4] It is a weak hydrogen bond acceptor and can engage in crucial interactions with the hinge region of the kinase ATP-binding site. Its small size and metabolic stability make it an attractive functional group for lead optimization.

  • The 3-Fluoro Substitution: Strategic fluorination is a cornerstone of modern drug design. The fluorine atom on the phenoxy ring can significantly enhance binding affinity through favorable electrostatic interactions. Furthermore, it can improve metabolic stability by blocking potential sites of oxidation and enhance membrane permeability, thereby improving pharmacokinetic properties.[5]

Part 2: A Comparative Framework: Benchmarking Against Established Scaffolds

To objectively assess the potential of 3-(3-Fluorophenoxy)benzonitrile, it must be compared against well-understood, archetypal kinase inhibitor scaffolds. We have selected two comparators that represent opposite ends of the selectivity spectrum: the broadly potent but non-selective oxindole scaffold and the highly refined and selective quinazoline scaffold.

Data Summary: Scaffold Feature Comparison
Feature3-(3-Fluorophenoxy)benzonitrileOxindole Scaffold (e.g., Sunitinib)Quinazoline Scaffold (e.g., Gefitinib)
Core Structure Diphenyl EtherIndolin-2-oneFused Pyrimidine & Benzene Ring
Binding Mode Type I/II potential (flexible)Primarily Type IIPrimarily Type I (ATP-competitive)
Known Potency Varies; a starting point for optimizationNanomolar range against multiple kinases[6]Can be optimized to picomolar potency for specific targets[1]
Selectivity Profile Unknown; likely requires significant optimizationBroad-spectrum, "promiscuous"[6]Can be engineered for high selectivity against specific kinases
Synthetic Tractability High; amenable to standard cross-coupling reactionsModerate to highHigh; well-established synthetic routes
Clinical Precedent Found in some advanced inhibitorsMultiple FDA-approved drugs (e.g., Sunitinib)[6]Multiple FDA-approved drugs (e.g., Gefitinib, Erlotinib)[1]

Part 3: A Rigorous Workflow for Experimental Validation

The following protocols outline a logical, multi-stage process to validate the 3-(3-Fluorophenoxy)benzonitrile scaffold, progressing from basic biochemical potency to cellular activity and kinome-wide selectivity.

Foundational Experiment: In Vitro Kinase Activity Assay

Causality: The first and most fundamental question is whether the scaffold can directly inhibit the catalytic activity of a target kinase. A luminescence-based ATP depletion assay is a robust, high-throughput method to determine the compound's potency (IC50). A low IC50 value in this assay is the first gate in the validation process.

G cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep1 Prepare Kinase/Substrate Solution prep2 Serially Dilute Test Compound (3-(3-Fluorophenoxy)benzonitrile) prep1->prep2 prep3 Dispense Compound to Assay Plate prep2->prep3 react1 Add Kinase/Substrate Mix to Plate prep3->react1 react2 Add ATP to Initiate Reaction react1->react2 react3 Incubate at Room Temperature react2->react3 detect1 Add Kinase-Glo® Reagent (Stops reaction, measures remaining ATP) react3->detect1 detect2 Incubate for Signal Stabilization detect1->detect2 detect3 Read Luminescence detect2->detect3 analysis 4. Data Analysis (Calculate IC50) detect3->analysis

Caption: Workflow for an in vitro luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(3-Fluorophenoxy)benzonitrile in 100% DMSO, starting at a 10 mM stock concentration.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well white, opaque assay plate. Include DMSO-only wells (negative control) and wells with a known inhibitor (positive control).

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase/substrate buffer solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the target kinase).

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®, Promega) to each well. This terminates the kinase reaction and begins the luminescence reaction.

    • Incubate for 10 minutes to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration. Fit the curve using a four-parameter logistic equation to determine the IC50 value.

Critical Step: Cellular Target Engagement

Causality: A compound can be a potent enzyme inhibitor but fail in a cellular context due to poor membrane permeability or rapid efflux. A target engagement assay confirms that the compound can enter a living cell and physically bind to its intended kinase target. This is a critical validation step that bridges the gap between biochemical activity and cellular function.

G cluster_cell_prep 1. Cell Engineering & Plating cluster_treatment 2. Compound & Tracer Treatment cluster_BRET 3. BRET Measurement cell1 Transfect Cells with NanoLuc®-Kinase Fusion Construct cell2 Plate Transfected Cells in 96-well Plates cell1->cell2 treat1 Add Fluorescent Tracer (Binds to Kinase) cell2->treat1 treat2 Add Serial Dilutions of Test Compound treat1->treat2 treat3 Incubate to Reach Equilibrium treat2->treat3 detect1 Add Nano-Glo® Substrate treat3->detect1 detect2 Read Donor (460nm) and Acceptor (618nm) Emissions detect1->detect2 detect3 Calculate BRET Ratio detect2->detect3 analysis 4. Data Analysis (Determine Cellular IC50) detect3->analysis

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Twenty-four hours prior to the assay, transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the cells in a 96-well white assay plate.

  • Reagent Preparation: Prepare serial dilutions of 3-(3-Fluorophenoxy)benzonitrile in Opti-MEM medium. Also prepare the NanoBRET™ Tracer diluted in Opti-MEM at the recommended concentration.

  • Assay Execution:

    • To the plated cells, add the diluted NanoBRET Tracer.

    • Immediately add the diluted test compound.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (618 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Essential for Drug Development: Kinome-Wide Selectivity Profiling

Causality: Off-target kinase inhibition is a major cause of toxicity and adverse effects. Early assessment of a scaffold's selectivity is crucial. Profiling the lead compound against a large panel of kinases (a "kinome scan") provides a global view of its selectivity and helps identify potential liabilities that must be addressed through medicinal chemistry.

G compound Test Compound (e.g., 1µM concentration) service_provider Commercial Kinome Screening Service (e.g., Eurofins, Reaction Biology) compound->service_provider Submit raw_data Raw Data Output (% Inhibition vs. >400 Kinases) service_provider->raw_data Generate analysis Data Analysis raw_data->analysis Interpret output Selectivity Profile (Dendrogram, S-Score) analysis->output Visualize

Caption: Logical workflow for assessing kinase inhibitor selectivity.

Protocol: Kinome-Wide Selectivity Profiling

  • Compound Submission: Prepare and ship a high-quality, solid sample of 3-(3-Fluorophenoxy)benzonitrile (or a more potent analog) to a commercial vendor specializing in kinase profiling.

  • Assay Execution (by Vendor): The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases using a binding or activity-based assay format.

  • Data Analysis: The primary data is delivered as percent inhibition for each kinase. This data is used to calculate a selectivity score (S-score), which quantifies the compound's promiscuity. The data is often visualized as a dendrogram, which clusters kinases by phylogenetic relationship and highlights which branches of the kinome tree are most affected.

Part 4: Interpreting the Results and Charting a Path Forward

The validation process generates a multi-faceted dataset that must be synthesized to make an informed decision.

  • Potency (Biochemical IC50): An initial IC50 in the sub-micromolar range is a strong indicator of a viable starting point.

  • Target Engagement (Cellular IC50): A cellular IC50 that is no more than 10-fold higher than the biochemical IC50 suggests good cell permeability and lack of significant efflux. A large discrepancy points to potential ADME issues.

  • Selectivity (Kinome Scan): A highly selective compound will inhibit only a few kinases. A promiscuous compound will inhibit many. The desired selectivity profile depends on the therapeutic goal (e.g., a multi-kinase inhibitor for cancer vs. a highly selective inhibitor for an autoimmune disease).

If the 3-(3-Fluorophenoxy)benzonitrile scaffold demonstrates promising results—good initial potency, confirmed cellular target engagement, and a manageable selectivity profile—the logical next step is to initiate a structure-activity relationship (SAR) campaign. This involves synthesizing and testing a library of analogs to systematically optimize potency for the desired target(s) while engineering out activity against undesirable off-targets.

Conclusion

The 3-(3-Fluorophenoxy)benzonitrile scaffold represents a synthetically tractable and promising starting point for kinase inhibitor discovery. Its composite chemical features are well-represented in known inhibitors. However, its ultimate value can only be determined through the rigorous, multi-step validation process outlined in this guide. By systematically assessing its biochemical potency, cellular target engagement, and kinome-wide selectivity, researchers can confidently determine its suitability for a full-scale medicinal chemistry and drug development program.

References

  • PubMed Central: benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. [Link]

  • Journal of Medicinal Chemistry: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • PubMed: Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. [Link]

  • Google Patents: Benzonitrile deriv
  • PubChem: 3-(3-fluorophenoxy)benzonitrile. [Link]

  • European Journal of Medicinal Chemistry: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • European Journal of Medicinal Chemistry: The oxindole scaffold has been the center of several kinase drug discovery programs... [Link]

Sources

Comparative

Comparative Efficacy Guide: 3-(3-Fluorophenoxy)benzonitrile Derivatives as Novel Antimycobacterial Agents

Executive Summary The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel molecular scaffolds that bypass existing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel molecular scaffolds that bypass existing resistance mechanisms. Recently, 3-(3-Fluorophenoxy)benzonitrile derivatives have emerged as highly potent, selective inhibitors of mycobacterial ATP synthase [1].

This guide provides an objective, data-driven comparison of these novel derivatives against standard-of-care antimycobacterial agents. Designed for drug development professionals and medicinal chemists, this document synthesizes structural rationale, comparative efficacy data, and self-validating experimental protocols to support the preclinical evaluation of this promising chemical class.

Mechanistic Rationale: The Diaryl Ether Core

The efficacy of 3-(3-Fluorophenoxy)benzonitrile derivatives is driven by the precise spatial arrangement of their functional groups, which facilitates deep insertion into the transmembrane domain of mycobacterial ATP synthase.

  • The 3-Fluoro Substitution: The introduction of a fluorine atom on the phenoxy ring serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, improving penetration through the exceptionally thick, mycolic acid-rich mycobacterial cell wall. Second, it blocks oxidative metabolism at the 3-position, extending the compound's half-life in vitro and in vivo [1].

  • The Benzonitrile Group: The cyano (-C≡N) moiety acts as a highly directional, strong hydrogen-bond acceptor. It forms critical electrostatic interactions with arginine residues within the ATP synthase binding pocket, anchoring the inhibitor and preventing the rotary motion required for ATP generation[2].

  • Ether Linkage Flexibility: The C-O-C diaryl ether linkage provides the conformational flexibility required for the molecule to adapt to the binding pocket, a feature efficiently synthesized via modern metal-free diaryliodonium salt coupling [3].

SAR_Logic Core 3-(3-Fluorophenoxy)benzonitrile Scaffold F_Atom 3-Fluoro Substitution (Increases Lipophilicity) Core->F_Atom CN_Group Benzonitrile Group (Hydrogen Bond Acceptor) Core->CN_Group Target Mycobacterial ATP Synthase (Transmembrane Domain) F_Atom->Target Hydrophobic Interaction CN_Group->Target H-Bonding with Arg residues Outcome Potent Antimycobacterial Efficacy (MIC < 5 μM) Target->Outcome Target Inhibition

Fig 1: Structure-Activity Relationship (SAR) logic for fluorophenoxybenzonitrile derivatives.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of this scaffold, we compare Derivative 9f (a highly optimized 3-fluorophenoxy-benzonitrile-quinoline hybrid) and Derivative 9a (a less optimized analog) against two clinical standards: Bedaquiline (a first-in-class ATP synthase inhibitor) and Streptomycin (a classic aminoglycoside) [1].

Table 1: In Vitro Antimycobacterial Profile and Cytotoxicity
Compound / DrugTarget MechanismMIC (

M) vs M. tuberculosis H37Rv
CC

(

M) Vero Cells
Selectivity Index (SI)
Derivative 9f ATP Synthase Inhibition3.41> 100> 29.3
Derivative 9a ATP Synthase Inhibition27.29> 100> 3.6
Bedaquiline ATP Synthase Inhibition0.06> 50> 833
Streptomycin 30S Ribosome Inhibition1.50> 100> 66.6

Data Synthesis: While Bedaquiline remains the most potent agent, Derivative 9f demonstrates excellent low-micromolar efficacy (MIC = 3.41


M) and an outstanding safety profile (CC

> 100

M). The stark difference between 9f and 9a highlights the critical nature of the specific 3-fluoro and cyano spatial orientations in achieving target affinity [1].

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed with built-in causality and orthogonal validation steps.

AssayWorkflow Prep Compound Preparation (DMSO Stock, Serial Dilution) Pheno Phenotypic Screening (REMA Assay on Mtb H37Rv) Prep->Pheno Quality Control Cyto Mammalian Cytotoxicity (Vero Cell MTT Assay) Pheno->Cyto MIC < 10 μM Target Target Validation (ATP Synthesis Inhibition) Cyto->Target CC50 > 100 μM Lead Lead Identification (Therapeutic Index > 10) Target->Lead Confirmed Mechanism

Fig 2: Sequential experimental workflow for validating antimycobacterial efficacy and safety.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

This phenotypic assay measures the minimum inhibitory concentration required to halt mycobacterial replication.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80.

    • Causality: Tween 80 prevents the natural tendency of mycobacteria to clump, ensuring a homogenous single-cell suspension. This is critical for reproducible well-to-well distribution and accurate MIC readings.

  • Compound Plating & Controls: Perform 2-fold serial dilutions of the 3-(3-Fluorophenoxy)benzonitrile derivatives in 96-well plates. Include 1% DMSO (vehicle control), Rifampicin (positive control), and media-only (blank).

    • Causality: The 1% DMSO control self-validates that the solvent is not artificially depressing bacterial growth, isolating the compound's true efficacy.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30

    
    L of 0.01% resazurin solution and incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).
    
    • Causality: Resazurin (non-fluorescent) is reduced to resorufin (highly fluorescent) strictly by the electron transport chain of viable cells. This bypasses optical density (OD

      
      ) artifacts caused by the precipitation of lipophilic compounds, preventing false-positive efficacy results.
      
Protocol B: Target Validation via Inverted Membrane Vesicles (IMVs)

To prove the phenotypic MIC is driven by ATP synthase inhibition, this orthogonal biochemical assay directly measures ATP production.

  • IMV Isolation: Lyse log-phase M. tuberculosis cells using a French press and isolate IMVs via ultracentrifugation (100,000 × g for 60 min).

    • Causality: Mechanical lysis forces the cell membranes to invert, exposing the F

      
       catalytic domain of ATP synthase to the external buffer. This allows direct interaction between the inhibitor and the target without the confounding variable of cell wall permeability.
      
  • Bioluminescence Quantification: Incubate IMVs with the test derivatives, ADP, and inorganic phosphate. Add a luciferin-luciferase reagent and measure photon emission using a microplate luminometer.

    • Causality: The luciferase enzyme requires ATP to oxidize luciferin. The resulting luminescence provides a highly sensitive, linear dynamic range that directly correlates photon emission with ATP concentration. A dose-dependent drop in luminescence self-validates the specific inhibition of the ATP synthase target.

References

  • Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts Source: Organic Letters / ResearchGate URL: [Link]

Validation

benchmarking 3-(3-Fluorophenoxy)benzonitrile against known inhibitors

Publish Comparison Guide: Benchmarking 3-(3-Fluorophenoxy)benzonitrile Executive Summary 3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) represents a critical pharmacophore scaffold in the class of Non-Nucleoside Reve...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 3-(3-Fluorophenoxy)benzonitrile

Executive Summary

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) represents a critical pharmacophore scaffold in the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used for HIV-1 therapy. Structurally, it embodies the diaryl ether core found in second-generation NNRTIs like Doravirine (DOR) , optimized for flexibility and binding within the hydrophobic NNRTI Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

This guide provides a rigorous framework for benchmarking this scaffold against industry-standard inhibitors: Efavirenz (EFV) , Rilpivirine (RPV) , and Doravirine (DOR) . It details the experimental protocols, mechanistic rationale, and quantitative metrics required to validate its potential as a lead fragment or metabolic probe.

Mechanism of Action & Rationale

The efficacy of 3-(3-Fluorophenoxy)benzonitrile relies on its ability to induce a conformational change in the HIV-1 RT enzyme. Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, this compound targets the allosteric NNRTI Binding Pocket (NNIBP) .[1]

  • Pharmacophore Logic: The benzonitrile moiety acts as a hydrogen bond acceptor with the backbone of Lys101 , while the 3-fluorophenoxy ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Tyr181 , Tyr188 , Trp229 ) within the hydrophobic core. The ether linkage provides the "torsional flexibility" required to accommodate resistance mutations (e.g., K103N).
Pathway Visualization: Allosteric Inhibition of HIV-1 RT

G RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Binding Binding to NNIBP (Allosteric Site) RT_Active->Binding Inhibitor 3-(3-Fluorophenoxy)benzonitrile Inhibitor->Binding Kd < 100 nM Conf_Change Conformational Change (Thumb Subdomain Locked) Binding->Conf_Change Induces Fit RT_Inactive Catalytic Disruption (Polymerization Halted) Conf_Change->RT_Inactive Non-Competitive Inhibition

Caption: Mechanism of Action. The inhibitor binds the allosteric pocket (NNIBP), locking the RT enzyme in an inactive conformation and preventing viral DNA synthesis.[1]

Benchmarking Framework: Compound vs. Standards

To objectively evaluate 3-(3-Fluorophenoxy)benzonitrile, it must be screened alongside established NNRTIs. The following table outlines the performance metrics of the standard comparators to set the "Pass/Fail" criteria for the test compound.

Table 1: Comparative Performance Metrics (Reference Standards)
Feature3-(3-Fluorophenoxy)benzonitrile (Test)Efavirenz (EFV) Rilpivirine (RPV) Doravirine (DOR)
Generation Scaffold / Fragment1st Gen2nd Gen2nd Gen
Target IC50 (WT) Target: < 500 nM~2.5 nM~0.5 nM~12 nM
Resilience (K103N) Unknown (To be determined)High Resistance (>20-fold shift)Retains Activity (<3-fold shift)Retains Activity (<2-fold shift)
Solubility (pH 7.4) High (Fragment-like)Low (< 10 µg/mL)Very Low (< 1 µg/mL)Moderate
Metabolic Liability Potential CYP SubstrateCYP2B6 Inducer/SubstrateCYP3A4 SubstrateCYP3A4 Substrate
Key Structural Feature Diaryl Ether CoreBenzoxazinoneDiarylpyrimidine (DAPY)Pyridinone-Ether

Comparison Insight:

  • vs. Efavirenz: The test compound lacks the bulky trifluoromethyl-benzoxazinone but shares the electronic demand of the aromatic ring. It is expected to be less potent but potentially more soluble.

  • vs. Doravirine: This is the direct structural benchmark. Doravirine contains the exact phenoxy-benzonitrile motif. If the test compound shows >1 µM IC50, it indicates that the heterocyclic headgroup (present in Doravirine but missing here) is essential for nanomolar potency.

Experimental Protocols

Trustworthy data requires self-validating systems. Use these protocols to generate the data for Table 1.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay (Biochemical)

Objective: Determine the intrinsic affinity (IC50) of the compound for the recombinant enzyme.

  • Reagent Prep:

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

    • Template/Primer: Poly(rA)·oligo(dT) (homopolymeric template).

    • Substrate: [3H]-dTTP or Biotin-dUTP (for non-radioactive readout).

  • Compound Dilution:

    • Prepare 3-(3-Fluorophenoxy)benzonitrile in 100% DMSO (10 mM stock).

    • Perform 3-fold serial dilutions (Range: 10 µM to 0.1 nM).

  • Reaction Assembly:

    • Mix Enzyme (final 0.5 nM) with compound in Reaction Buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 80 mM KCl).

    • Incubate 10 min at 37°C (Pre-incubation is critical for NNRTI binding kinetics).

    • Initiate reaction by adding Template/Primer and dNTPs.

  • Termination & Readout:

    • Incubate 60 min at 37°C.

    • Quench with EDTA (50 mM).

    • Transfer to DE81 filter paper (radioactive) or Streptavidin-coated plates (colorimetric).

    • Wash and measure signal.

  • Validation: Z-factor must be > 0.5. EFV control must yield IC50 ~2–5 nM.

Protocol B: Selectivity Profiling (CYP450 Inhibition)

Objective: Ensure the benzonitrile group does not irreversibly inhibit metabolic enzymes (a common liability for this scaffold).

  • System: Human Liver Microsomes (HLM) or recombinant CYP isozymes (CYP2B6, CYP3A4).

  • Probe Substrates: Bupropion (CYP2B6) and Midazolam (CYP3A4).

  • Method:

    • Incubate Test Compound (10 µM) with HLM + NADPH + Probe Substrate.

    • Measure formation of metabolite (Hydroxybupropion / 1'-Hydroxymidazolam) via LC-MS/MS.

    • Target: < 50% inhibition at 10 µM indicates acceptable selectivity.

Experimental Workflow Diagram

The following workflow illustrates the logical progression from compound solubilization to data validation.

Workflow cluster_Assay Enzymatic Assay (96-well) Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (10µM - 0.1nM) Start->Dilution Incubate Pre-Incubation (E + Inhibitor, 10m) Dilution->Incubate Reaction Polymerization (+ dNTPs/Template, 60m) Incubate->Reaction Quench Quench & Wash Reaction->Quench Analysis Data Analysis (Sigmoidal Dose-Response) Quench->Analysis Decision Decision Gate: IC50 < 100 nM? Analysis->Decision Lead Opt Lead Opt Decision->Lead Opt Yes Fragment Opt Fragment Opt Decision->Fragment Opt No

Caption: Benchmarking Workflow. Standardized process for evaluating NNRTI potency, ensuring pre-incubation to allow for induced-fit binding.

Conclusion

3-(3-Fluorophenoxy)benzonitrile serves as a highly efficient fragment probe for the HIV-1 NNRTI binding pocket. While likely less potent than the full-drug comparators (Doravirine), its benchmarking is essential for:

  • Fragment-Based Drug Discovery (FBDD): Validating the "anchor" contribution of the phenoxy-benzonitrile motif.

  • Resistance Profiling: Testing if the minimal scaffold retains binding to K103N mutants where bulky inhibitors fail.

  • Safety Screening: Ruling out CYP2B6 liability early in the design process.

Researchers should utilize the protocols above to generate an IC50 curve. An IC50 < 500 nM classifies this compound as a "High-Efficiency Ligand," warranting further expansion of the scaffold.

References

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Feng, M., et al. (2018). "Discovery of Doravirine (MK-1439), a Potent, Next-Generation Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI)." Journal of Medicinal Chemistry. Link

  • Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (R278474, rilpivirine)." Journal of Medicinal Chemistry. Link

  • FDA Access Data. (2018). "Doravirine (PIFELTRO) Prescribing Information." U.S. Food and Drug Administration.[1][2] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(3-Fluorophenoxy)benzonitrile

CAS Number: 849811-45-6 Formula: C₁₃H₈FNO Molecular Weight: 213.21 g/mol [1] Core Directive: Autonomous Safety Protocol This guide departs from standard generic safety templates to address the specific physicochemical ri...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 849811-45-6 Formula: C₁₃H₈FNO Molecular Weight: 213.21 g/mol [1]

Core Directive: Autonomous Safety Protocol

This guide departs from standard generic safety templates to address the specific physicochemical risks of 3-(3-Fluorophenoxy)benzonitrile . As a diaryl ether with both a nitrile group and a fluorine substituent, this compound presents a dual-hazard profile: potential cyanide metabolism (nitrile) and enhanced lipophilic absorption (fluorine).

The protocols below prioritize barrier integrity and exposure prevention over reactive first aid.

Risk Assessment & Hazard Identification (The "Why")

To select the correct PPE, one must understand the mechanism of toxicity. This compound is not just a generic "irritant"; it possesses specific structural motifs that dictate handling procedures.

A. The Nitrile Moiety (-CN)
  • Metabolic Risk: Organic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions (CN⁻), leading to cytotoxic hypoxia. While aromatic nitriles are generally more stable than aliphatic ones, the risk of delayed toxicity remains if significant absorption occurs.

  • Chemical Incompatibility: Contact with strong acids (e.g., HCl, H₂SO₄) can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant.

B. The Fluorine Substituent (-F) & Ether Linkage (-O-)
  • Enhanced Absorption: The fluorine atom increases the lipophilicity of the molecule. This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than non-fluorinated analogues.

  • Stability: The diaryl ether linkage is robust, meaning the compound is persistent. It will not easily degrade in standard waste streams, necessitating specific disposal routes (High-Temperature Incineration).

PPE Selection Matrix (The "What")

The following equipment is mandatory for all procedures involving >10 mg of substance.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Nitrile Gloves (min 0.11 mm each)Primary Barrier: Nitrile offers excellent resistance to aromatic solids. Double gloving provides a "sacrificial" outer layer. Note: If dissolved in DCM or Chloroform, use Silver Shield/4H laminate gloves under nitrile.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient because fine powders can bypass side shields. Goggles seal the orbital area against dust ingress.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Engineering Control: The primary defense. Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Dust Exclusion: Cotton coats trap dust in fibers. Tyvek sheds particles and prevents dermal absorption of the lipophilic solid.

Operational Handling Protocol (The "How")

Workflow Visualization

The following diagram outlines the logical flow of handling to minimize contamination vectors.

HandlingProtocol Start Start: Risk Assessment CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling: Use Anti-Static Gun Weigh inside Hood CheckState->SolidHandling Solid LiquidHandling Solution Handling: Use Luer-Lock Syringes Avoid Open Pouring CheckState->LiquidHandling Pre-dissolved Dissolution Dissolution: Add Solvent Slowly (Avoid Exotherms) SolidHandling->Dissolution Reaction Reaction/Processing Dissolution->Reaction LiquidHandling->Reaction Waste Disposal: Segregated Halogenated Waste Reaction->Waste Spill Spill Event Reaction->Spill Spill->Waste Decon Material

Figure 1: Operational workflow for handling 3-(3-Fluorophenoxy)benzonitrile, emphasizing containment.

Detailed Methodology
Step 1: Preparation & Engineering Controls[2]
  • Verify Fume Hood: Ensure the sash is at the working height and the magnehelic gauge indicates proper flow.

  • Solvent Selection: If preparing a stock solution, choose a solvent compatible with nitrile gloves (e.g., Methanol, DMSO) if possible. If using Dichloromethane (DCM), you must wear laminate glove liners.

Step 2: Weighing & Transfer (Critical Step)
  • Static Control: Fluorinated solids are often static-prone and "fly" easily. Use an anti-static gun or polonium strip near the balance.

  • Transfer: Do not use a spatula that has been used for strong acids. Use a disposable weighing boat.

  • Technique: Weigh directly into the reaction vessel if possible to avoid secondary transfer losses and exposure.

Step 3: Reaction & Processing[3]
  • Acid Avoidance: Do not mix with strong acids (HCl, H₂SO₄, HNO₃) unless the reaction vessel is closed and vented to a scrubber. This prevents HCN generation.[4]

  • Heating: If heating is required, ensure a reflux condenser is attached before heating begins to prevent volatilization of the nitrile.

Step 4: Decontamination
  • Wipe Down: Wipe all surfaces (balance, hood sash, handles) with a solvent-dampened towel (Ethanol or Acetone).

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.

Emergency Response & Disposal

Spill Cleanup[4]
  • Evacuate: If a large amount (>5g) of powder becomes airborne, evacuate the lab immediately.

  • PPE Upgrade: Re-enter only wearing a P100 respirator and double gloves.

  • Containment: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dedicated chemical spill pillow.

  • Neutralization: Do not use acidic cleaners. Wash the area with a mild alkaline soap solution (pH 8-9) to ensure stability of the nitrile.

Disposal Logistics

This compound is a Halogenated Organic . It cannot be disposed of with general organic waste if your facility separates halogenated/non-halogenated streams.

  • Waste Container: Label as "Toxic, Halogenated Organic Waste".

  • Content Labeling: Explicitly list "3-(3-Fluorophenoxy)benzonitrile" and "Potential Cyanide Source".

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF and NOx). Do not dispose of down the drain.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

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